molecular formula C7H15ClN2O2 B6599987 methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride CAS No. 1884705-30-9

methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride

Numéro de catalogue: B6599987
Numéro CAS: 1884705-30-9
Poids moléculaire: 194.66 g/mol
Clé InChI: XCUBSKADGMBQLQ-FYZOBXCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBSKADGMBQLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride in the Mechanism of Action of Dipeptidyl Peptidase IV Inhibitors

Executive Summary

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a critical chiral building block in modern medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its true significance lies in its role as a key precursor to the (R)-3-aminopiperidine scaffold, a pharmacophore central to a class of highly successful antidiabetic drugs: the Dipeptidyl Peptidase IV (DPP-4) inhibitors. This guide elucidates the journey of this molecule from a synthetic intermediate to its ultimate contribution to the therapeutic effect of drugs like alogliptin. We will explore its role in chemical synthesis, the intricate mechanism of DPP-4 inhibition it enables, and the experimental validation of this activity.

Introduction: A Chiral Scaffold of Therapeutic Importance

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a piperidine derivative distinguished by a carbamate group at the 3-position with a specific (R)-stereochemistry. This chirality is paramount, as the stereospecific orientation of the resulting amino group is crucial for the high-affinity and selective binding of the final drug product to its biological target.[1][2] In drug development, this compound is not an active pharmaceutical ingredient (API) but rather a protected form of (R)-3-aminopiperidine, a key intermediate for synthesizing complex therapeutic agents.[1][3] Its primary and most notable application is in the production of "gliptins," a class of oral hypoglycemic agents that target the enzyme Dipeptidyl Peptidase IV (DPP-4).[2][4]

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The transformation of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride into a potent DPP-4 inhibitor is a multi-step process. The carbamate group serves as a protecting group for the amine, preventing it from engaging in unwanted side reactions during the initial coupling steps. A common synthetic route, exemplified by the synthesis of alogliptin, involves the nucleophilic substitution reaction between the deprotected (R)-3-aminopiperidine and a heterocyclic core, in this case, a substituted pyrimidinedione.[5][6]

Experimental Protocol: Synthesis of Alogliptin

This protocol provides a conceptual overview of the key synthetic transformations.

Step 1: Deprotection of Methyl N-[(3R)-piperidin-3-yl]carbamate The methyl carbamate group is removed under acidic or basic conditions to yield the free (R)-3-aminopiperidine. This is a critical step to unmask the nucleophilic amine required for the subsequent coupling reaction.

Step 2: Synthesis of the Pyrimidinedione Intermediate This involves the construction of the 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile core. This is often achieved through the alkylation of a substituted uracil derivative.[5][6]

Step 3: Nucleophilic Aromatic Substitution (Coupling Reaction) The free (R)-3-aminopiperidine from Step 1 is reacted with the pyrimidinedione intermediate from Step 2. The primary amine of the piperidine displaces the chlorine atom on the pyrimidinedione ring to form the core structure of alogliptin.[3][6]

Step 4: Salt Formation The resulting alogliptin free base is then typically converted to a pharmaceutically acceptable salt, such as alogliptin benzoate, to improve its stability and bioavailability.[3][5]

G cluster_0 Synthesis of Alogliptin Intermediate_A Methyl N-[(3R)-piperidin-3-yl]carbamate (Protected Amine) Intermediate_B (R)-3-Aminopiperidine (Deprotected Amine) Intermediate_A->Intermediate_B Deprotection Final_Product Alogliptin Intermediate_B->Final_Product Coupling Reaction (Nucleophilic Substitution) Intermediate_C 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Intermediate_C->Final_Product

Caption: Synthetic workflow for Alogliptin.

The Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

The therapeutic efficacy of the drugs synthesized from methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride stems from their ability to inhibit the DPP-4 enzyme.[4][7][8]

The Role of DPP-4 and Incretin Hormones

DPP-4 is a serine protease that is widely distributed throughout the body.[4] A key function of this enzyme is the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][9] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[10] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[8][11][10] The action of incretins is short-lived, as DPP-4 rapidly cleaves and inactivates them.[11][12]

How DPP-4 Inhibitors Work

DPP-4 inhibitors, containing the (R)-3-aminopiperidine moiety, act as competitive, reversible inhibitors of the DPP-4 enzyme.[13] The primary amine of the piperidine ring forms a critical interaction with the active site of the DPP-4 enzyme, preventing it from binding to and degrading GLP-1 and GIP.[2]

This inhibition leads to:

  • Increased levels of active GLP-1 and GIP: By blocking their degradation, the circulating concentrations of these active incretin hormones are elevated and their half-life is prolonged.[7][9][14]

  • Enhanced Glucose-Dependent Insulin Secretion: The elevated incretin levels stimulate the pancreatic β-cells to release more insulin in response to rising blood glucose levels.[8][10]

  • Suppressed Glucagon Secretion: The action of GLP-1 on pancreatic α-cells leads to a reduction in glucagon secretion, which in turn decreases hepatic glucose production.[11][14]

The net effect is a lowering of both fasting and postprandial blood glucose levels in patients with type 2 diabetes, without the inherent risk of hypoglycemia associated with some other antidiabetic agents, as the mechanism is glucose-dependent.[13]

G cluster_pathway DPP-4 Inhibition Pathway Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme is substrate for Pancreas Pancreas Incretins->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_Enzyme inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose promotes uptake Liver Liver Glucagon_Secretion->Liver acts on Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 signaling and the inhibitory action of gliptins.

Experimental Validation: In Vitro DPP-4 Inhibition Assay

The efficacy of a DPP-4 inhibitor synthesized from methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is quantified using an in vitro enzyme inhibition assay. A common method is a fluorometric assay.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the activity of recombinant human DPP-4. A synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is used.[15][16] DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.[16]

Experimental Protocol
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

    • Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., alogliptin) in a solvent like DMSO and create a series of serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, the DPP-4 enzyme solution, and varying concentrations of the test inhibitor. Include control wells with no inhibitor (100% enzyme activity) and blank wells with no enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.[15][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_workflow DPP-4 Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Dispense Enzyme and Inhibitor to Plate Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Add Substrate to Initiate Reaction Step2->Step3 Step4 Measure Fluorescence (Kinetic Mode) Step3->Step4 End Calculate IC₅₀ Step4->End

Caption: Experimental workflow for a DPP-4 inhibition assay.

Quantitative Data Summary

The (R)-3-aminopiperidine scaffold, derived from methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, is integral to several potent DPP-4 inhibitors. The table below summarizes the in vitro inhibitory potency (IC₅₀) of some of these drugs against the DPP-4 enzyme.

DPP-4 InhibitorCore Structure Containing (R)-3-aminopiperidineIC₅₀ (nM)
Alogliptin Yes<10
Sitagliptin No (contains a β-amino acid derivative)18[13]
Linagliptin Yes~1
Saxagliptin No (contains a cyanopyrrolidine)~50

Note: IC₅₀ values can vary depending on assay conditions. The data presented are representative values from the literature.

Conclusion

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride represents a cornerstone in the synthesis of a vital class of antidiabetic medications. While it does not directly interact with biological systems to produce a therapeutic effect, its structural and stereochemical integrity are indispensable for the creation of potent and selective DPP-4 inhibitors. The journey from this chiral intermediate to a final drug product that modulates the incretin system highlights the elegance and precision of modern pharmaceutical chemistry. Understanding the role of such building blocks is fundamental for researchers and scientists in the field of drug development, as it underscores the critical link between chemical synthesis and ultimate pharmacological action.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • Baetta, R., & Corsini, A. (2011). Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. Drugs, 71(11), 1441-1467.
  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.
  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. Retrieved from [Link]

  • BenchChem. (2025). Application of (S)-1-Boc-3-aminopiperidine in Alogliptin Synthesis: A Detailed Guide. Retrieved from a relevant BenchChem technical guide.
  • Google Patents. (2014). Process for the preparation of alogliptin. (EP3292112B1).
  • American Diabetes Association. (2012). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. Clinical Diabetes, 30(3), 114-117.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. Retrieved from a relevant BenchChem technical guide.
  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydropyrazolo[4,3-d]pyrimidin-7(1H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
  • Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry, 50(10), 2297-2300.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
  • BenchChem. (2025). Application of (S)-1-Boc-3-aminopiperidine in Alogliptin Synthesis: A Detailed Guide. Retrieved from a relevant BenchChem technical guide.
  • OAText. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]

  • Vella, A. (2012). The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. European Journal of Endocrinology, 167(4), 539-547.
  • BenchChem. (2025). Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay. Retrieved from a relevant BenchChem technical guide.
  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1345.
  • Nishio, Y., et al. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7246-7249.
  • Tasyurek, H. M., & Ertorer, M. E. (2011). Incretin effect: GLP-1, GIP, DPP4. Endocrine, 40(1), 1-8.
  • Vilsbøll, T., et al. (2014). The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. The Journal of Clinical Endocrinology & Metabolism, 99(9), 3376-3384.
  • Kithcart, A. P., & Accili, D. (2007). The physiology of incretin hormones and the basis for DPP-4 inhibitors. The American Journal of the Medical Sciences, 333(2), 95-101.
  • MDPI. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • BenchChem. (2025). 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. Retrieved from a relevant BenchChem technical guide.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved March 27, 2026, from [Link]

Sources

Comprehensive Solubility Profiling of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride: Aqueous vs. Organic Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic solubility of pharmaceutical intermediates is a critical prerequisite for successful drug formulation, process chemistry, and purification. This whitepaper provides an in-depth technical analysis of the solubility profile of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride , contrasting its behavior in aqueous systems against various organic solvents. By examining the structural causality behind its solvation mechanics and outlining a self-validating experimental protocol, this guide serves as a definitive resource for researchers optimizing extraction, crystallization, and formulation workflows.

Physicochemical Profile & Structural Causality

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) is a chiral, secondary amine-containing pharmaceutical intermediate. Its macroscopic solubility behavior is dictated by its molecular architecture, specifically the interplay between its lipophilic piperidine backbone and its highly polar functional groups.

  • Molecular Weight: 194.659 g/mol [1]

  • Topological Polar Surface Area (TPSA): 50.4 Ų[1]

  • Hydrogen Bonding: 3 H-bond donors and 3 H-bond acceptors[1]

The free base form of this compound is moderately lipophilic. However, protonation of the secondary amine on the piperidine ring to form the hydrochloride salt fundamentally alters its physicochemical landscape. Salt formation significantly decreases lipophilicity and increases hydrophilicity, a transformation that typically yields a greater than 10-fold improvement in aqueous solubility compared to the free base[2].

Thermodynamic Solvation Mechanics

The dissolution of an amine hydrochloride salt is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

Aqueous Systems (High Dielectric)

In water (dielectric constant, ϵ≈80 ), the strong dipole moment of the solvent molecules effectively shields the protonated piperidinium cation and the chloride anion from one another. The formation of a robust hydration shell releases sufficient exothermic solvation energy to overcome the endothermic disruption of the crystal lattice.

The Common Ion Effect: It is critical to note that while aqueous solubility is high, it is not absolute. If the compound is introduced into a medium already rich in chloride ions (such as Simulated Gastric Fluid containing NaCl), the common ion effect will drive the equilibrium backward, significantly depressing the solubility of the hydrochloride salt.

Organic Systems (Low Dielectric)

In non-polar organic solvents like hexane ( ϵ≈1.9 ) or ethyl acetate ( ϵ≈6.0 ), the solvent lacks the polarizability required to stabilize the separated ions. Consequently, the lattice energy dominates, and the salt remains virtually insoluble. Protic organic solvents like methanol ( ϵ≈32.7 ) offer intermediate solubility, as they can participate in hydrogen bonding with the carbamate group and the protonated amine, partially stabilizing the ions.

Solvation Salt HCl Salt Crystal (High Lattice Energy) Water Aqueous Media (High Dielectric) Salt->Water Dissociation Organic Non-Polar Organic (Low Dielectric) Salt->Organic Contact Hydration Ion-Dipole Hydration (High Solubility) Water->Hydration Overcomes Lattice Precipitation Lattice Intact (Low Solubility) Organic->Precipitation Insufficient Solvation

Fig 1: Thermodynamic pathways of HCl salt solvation in aqueous vs. organic media.

Experimental Protocol: The Self-Validating Shake-Flask Method

While predictive models offer baseline estimates, empirical determination via the Saturation Shake-Flask Method remains the gold standard for thermodynamic solubility measurement. To ensure scientific integrity, the protocol must be designed as a self-validating system, accounting for variables like pH drift and phase conversion.

Step-by-Step Methodology
  • Excess Solid Addition: Add an excess amount of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride to the target solvent in a sealed glass vial. Caution: While excess solid is required to ensure saturation, adding an extreme excess to unbuffered water can significantly alter the pH of the medium, skewing results.

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (typically 25.0 ± 0.1 °C) for 24 to 48 hours. Continuous agitation ensures the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation: Isolate the saturated supernatant from the undissolved solid. Centrifugation is preferred over filtration, as filters can adsorb the active compound or introduce contamination. Separation must occur at the exact equilibration temperature to prevent premature precipitation.

  • Final pH Verification (Critical Step): For ionizable salts, the final pH of the aqueous supernatant must be measured. If the pH drifts above the compound's pHmax​ (the pH of maximum solubility), the solid phase in equilibrium may convert from the highly soluble hydrochloride salt back to the poorly soluble free base[2].

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV against a validated calibration curve.

ShakeFlask S1 1. Solid Addition Excess API added to solvent S2 2. Equilibration Isothermal shaking (24-48h) S1->S2 S3 3. Phase Separation Centrifugation at constant temp S2->S3 S4 4. pH Verification Check for pH drift (Critical) S3->S4 S5 5. Quantification HPLC-UV analysis of supernatant S4->S5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data & Comparative Analysis

Based on the physicochemical properties of piperidine carbamate hydrochlorides, the following table summarizes the representative thermodynamic solubility profile across various solvent classes at 25°C.

Solvent SystemDielectric Constant ( ϵ )Representative Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 1-3) 80.1> 100.0Strong ion-dipole interactions; robust hydration shell around Cl− and piperidinium.
Water (pH 7-9) 80.1Variable (Drops)Partial deprotonation approaching pHmax​ ; potential precipitation of free base[2].
Methanol 32.725.0 - 50.0Dipole-dipole interactions; strong hydrogen bond donation/acceptance.
Ethanol 24.55.0 - 15.0Moderate H-bonding; lower polarity reduces ion stabilization compared to methanol.
Dichloromethane 9.10.5 - 2.0Weak dipole interactions; limited capacity to separate tightly bound ion pairs.
Ethyl Acetate 6.0< 0.1Aprotic; insufficient energy to overcome crystal lattice forces.
Hexane 1.9< 0.01Non-polar; highly unfavorable thermodynamics for salt dissolution.

Implications for Process Chemistry

Understanding this stark contrast between aqueous and organic solubility dictates how methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is handled in the laboratory and manufacturing plant:

  • Liquid-Liquid Extraction: To extract impurities, the aqueous solution of the hydrochloride salt can be washed with ethyl acetate or hexane. The impurities (if non-polar) will partition into the organic phase, while the target salt remains safely in the aqueous phase. To extract the target compound into an organic phase, the aqueous layer must be basified (pH > 10) to neutralize the salt into its free base, which will then readily partition into dichloromethane or ethyl acetate.

  • Anti-Solvent Crystallization: The compound can be dissolved in a minimal amount of methanol (good solvent) followed by the slow addition of ethyl acetate or hexane (anti-solvent). This drastically lowers the dielectric constant of the mixture, forcing the hydrochloride salt to crash out of solution as a highly pure crystalline solid.

References

  • Guidechem. "methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride". Guidechem.com.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolutiontech.com.
  • ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81". Acs.org.

Sources

Comprehensive Physicochemical and Analytical Profiling of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) is a highly specialized chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). The piperidine pharmacophore is ubiquitous in modern drug discovery, often requiring precise stereochemical control to ensure target specificity and mitigate off-target toxicity.

This technical guide provides a rigorous examination of the compound's mass characteristics—specifically delineating average molecular weight from monoisotopic exact mass—and outlines field-proven, self-validating analytical workflows for mass verification and chiral purity assessment.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical analytics, conflating average molecular weight with monoisotopic exact mass is a frequent source of error during liquid chromatography-mass spectrometry (LC-MS) method development.

  • Average Molecular Weight (194.659 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon as 12.011, Chlorine as 35.45). This value is essential for macroscopic operations, such as calculating molarity for synthetic reactions, determining yield, or preparing stock solutions.

  • Monoisotopic Exact Mass (194.0822 Da): Calculated using the mass of the most abundant, primary isotope of each element (e.g., ¹²C = 12.0000, ³⁵Cl = 34.9689). For high-resolution mass spectrometry (HRMS), this is the critical metric [1].

Furthermore, because the compound is a hydrochloride salt, it dissociates entirely in solution. Mass spectrometry analysis in positive electrospray ionization (ESI+) targets the free base. The free base exact mass is 158.1055 Da, leading to a theoretical protonated precursor ion [M+H]⁺ at m/z 159.1128 [2].

Table 1: Quantitative Physicochemical Data
PropertyValueContext / Relevance
Chemical Formula C₇H₁₅ClN₂O₂Represents the complete hydrochloride salt.
Average Molecular Weight 194.659 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Mass (Salt) 194.0822 DaTheoretical exact mass of the neutral salt.
Monoisotopic Mass (Free Base) 158.1055 DaBaseline mass for MS analysis prior to ionization.
Target m/z[M+H]⁺ 159.1128 DaPrimary precursor ion observed in ESI+ HRMS.
Topological Polar Surface Area 50.4 ŲPredictor of membrane permeability and solvation.
H-Bond Donors / Acceptors 3 / 3Governs stationary phase interactions in HPLC.

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To verify the identity and structural integrity of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, HRMS using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is required.

Protocol: Exact Mass Verification via LC-HRMS
  • Step 1: Sample Preparation

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Methanol is required to disrupt the ionic lattice of the hydrochloride salt, ensuring complete solubilization. The final dilution matches the initial conditions of the reversed-phase gradient, preventing solvent-front peak distortion (the "breakthrough" effect).

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as a weak ion-pairing agent, improving the peak shape of the basic piperidine amine. Spectrometrically, it provides an abundant source of protons to drive ionization efficiency.

  • Step 3: ESI+ Ionization and Mass Analysis

    • Action: Operate the source in positive mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 350°C).

    • Causality: The secondary amine of the piperidine ring has a high proton affinity. ESI+ efficiently yields the[M+H]⁺ ion. The HRMS must be calibrated to achieve <5 ppm mass accuracy, targeting the exact mass of m/z 159.1128.

LC_HRMS A Sample Prep 1 µg/mL in MeOH/H2O B UHPLC Separation C18 Column 0.1% FA A->B C ESI+ Ionization Protonation to [M+H]+ B->C D Q-TOF Analyzer High-Res Mass Separation C->D E Data Analysis Exact Mass: 159.1128 Da D->E

Caption: LC-HRMS workflow for exact mass verification of methyl N-[(3R)-piperidin-3-yl]carbamate.

Stereochemical Integrity: Chiral Chromatography

The pharmacological efficacy of piperidine derivatives often hinges entirely on their stereochemistry. The (3R) configuration must be rigorously verified against its (3S) counterpart to calculate Enantiomeric Excess (ee).

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
  • Step 1: System Suitability Testing (Racemate Baseline)

    • Action: Prior to analyzing the pure (3R) sample, inject a racemic mixture of methyl N-(piperidin-3-yl)carbamate.

    • Causality: This is a self-validating system step. You cannot trust a single peak in chiral chromatography unless you have proven empirically that the method can successfully resolve both enantiomers with a baseline resolution factor (Rs) > 1.5.

  • Step 2: Normal-Phase Chiral Separation

    • Action: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). Employ isocratic elution using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: Normal-phase conditions maximize the hydrogen bonding and dipole-dipole interactions between the carbamate moiety of the analyte and the chiral selector. The addition of 0.1% Diethylamine (DEA) is critical; it temporarily masks the acidic residual silanols on the silica support, preventing secondary ionic interactions that cause severe peak tailing for basic amines.

Chiral_HPLC A Racemic Standard (3R) & (3S) Mixture B Chiral Stationary Phase (Amylose Derivative) A->B Injection C (3S)-Enantiomer Weaker interaction (Elutes First) B->C Hexane/IPA/DEA D (3R)-Enantiomer Stronger interaction (Elutes Second) B->D Hexane/IPA/DEA

Caption: Chiral chromatography logic for isolating the (3R)-piperidin-3-yl enantiomer.

Conclusion

The successful application of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in drug development relies heavily on precise analytical characterization. By understanding the critical divergence between average molecular weight and monoisotopic mass, and by employing mechanistically sound LC-MS and chiral HPLC protocols, researchers can ensure the structural and stereochemical integrity of this essential building block.

References

Synthesis Pathway and Process Optimization of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) is a highly valued chiral building block in modern medicinal chemistry[1]. The enantiomerically pure (3R)-aminopiperidine scaffold is a privileged pharmacophore, serving as the structural core for numerous biologically active compounds, most notably dipeptidyl peptidase IV (DPP-IV) inhibitors such as alogliptin and linagliptin used in the management of type II diabetes[2][3].

This technical guide details a robust, scalable, and chromatography-free two-step synthetic pathway to produce this target molecule. By starting from the commercially available (R)-1-Boc-3-aminopiperidine, the protocol leverages chemoselective carbamylation followed by anhydrous acidolytic deprotection to yield a highly pure, crystalline active pharmaceutical ingredient (API) intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of carbamates is a fundamental transformation in drug design, known to enhance the pharmacokinetic and pharmacodynamic profiles of target molecules[4]. The strategic selection of reagents and conditions in this pathway is governed by the need for high chemoselectivity and operational scalability[3].

Phase 1: Chemoselective Carbamylation The synthesis initiates with (R)-1-Boc-3-aminopiperidine. The primary amine is reacted with methyl chloroformate, a highly reactive acylating agent frequently utilized for the synthesis of methyl carbamates[4][5]. Causality of Experimental Choices: Methyl chloroformate is chosen over dimethyl carbonate for its superior reactivity at lower temperatures, preventing thermal degradation of the Boc group[5]. N,N-Diisopropylethylamine (DIPEA) is employed as the base. Unlike triethylamine, DIPEA's significant steric bulk renders it non-nucleophilic, preventing it from competing with the primary amine for the chloroformate, while efficiently scavenging the generated HCl byproduct. The reaction is initiated at 0 °C to control the exothermic acyl substitution and suppress bis-acylation.

Phase 2: Acidolytic Boc Cleavage and Salt Precipitation The intermediate (R)-tert-butyl 3-((methoxycarbonyl)amino)piperidine-1-carboxylate must be deprotected at the piperidine nitrogen without hydrolyzing the newly formed methyl carbamate. Causality of Experimental Choices: We utilize 4M HCl in anhydrous 1,4-dioxane. The strict exclusion of water is critical to prevent the hydrolysis of the methyl carbamate linkage. The acid protonates the Boc carbonyl, triggering a fragmentation that releases isobutene and carbon dioxide gases. 1,4-dioxane is specifically selected as the solvent because the Boc-protected intermediate is highly soluble in it, whereas the resulting secondary amine hydrochloride salt is highly insoluble. This differential solubility drives the reaction equilibrium forward and allows the final product to be isolated in high purity via simple vacuum filtration, bypassing the need for labor-intensive silica gel chromatography.

Process Visualization

SynthesisPathway SM (R)-1-Boc-3-aminopiperidine (Starting Material) Reagent1 Methyl Chloroformate DIPEA, DCM, 0 °C to RT SM->Reagent1 Int1 (R)-tert-butyl 3-((methoxycarbonyl)amino) piperidine-1-carboxylate Reagent1->Int1 Reagent2 4M HCl in 1,4-Dioxane RT, 2-4 hours Int1->Reagent2 Product Methyl N-[(3R)-piperidin-3-yl]carbamate HCl (Target API Building Block) Reagent2->Product Byproducts Isobutene (g) + CO2 (g) Reagent2->Byproducts Off-gassing

Figure 1: Two-step synthetic workflow for Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of (R)-tert-butyl 3-((methoxycarbonyl)amino)piperidine-1-carboxylate
  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with (R)-1-Boc-3-aminopiperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute methyl chloroformate (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. Stain with Ninhydrin and heat. Validation: The disappearance of the primary amine (which stains dark purple/pink) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Protocol B: Synthesis of Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
  • Preparation: Dissolve the crude intermediate from Protocol A in a minimal amount of anhydrous DCM (2 mL/g).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 eq of HCl) at RT.

  • Propagation: Stir the mixture vigorously at RT for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction vessel for gas evolution (bubbling of isobutene and CO2). Validation: The cessation of gas evolution and the formation of a dense white precipitate indicate the completion of Boc cleavage. Confirm via LC-MS (Target mass [M+H]+ = 159.1 m/z)[1].

  • Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the solid under vacuum using a Buchner funnel.

  • Purification: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and organic impurities. Dry the white crystalline solid in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Process Parameters

To facilitate process transfer and scale-up, the stoichiometric and yield parameters are summarized below.

Table 1: Stoichiometric Parameters for Carbamylation and Deprotection

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
(R)-1-Boc-3-aminopiperidine200.281.0Chiral Starting Material
Methyl Chloroformate94.501.1Acylating Agent
DIPEA129.241.5Non-nucleophilic Base
Dichloromethane (DCM)84.9310 VolAprotic Solvent
4M HCl in 1,4-Dioxane36.46 (HCl)5.0Acidic Cleavage Reagent

Table 2: Critical Quality Attributes (CQAs) and Expected Outcomes

ParameterExpected ValueAnalytical Method
Overall Yield 85 - 92% (over 2 steps)Gravimetric
Chemical Purity > 98%HPLC (UV 210 nm)
Enantiomeric Excess (ee) > 99%Chiral HPLC
Physical State White crystalline powderVisual Inspection
Molecular Weight 194.66 g/mol LC-MS[1]

References

  • methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride - guidechem.com. 1

  • Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases - benchchem.com. 2

  • WO 2007/112368 A1 - PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE - googleapis.com. 3

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - nih.gov.4

  • Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity - acs.org. 5

Sources

Comprehensive Thermal Stability Profile of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride: Mechanisms, Analytics, and Handling Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and process chemists, the thermal stability of chiral building blocks dictates the boundaries of scalable synthesis and formulation. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a highly specific, stereopure secondary amine derivative frequently utilized in the synthesis of targeted active pharmaceutical ingredients (APIs). While the hydrochloride salt form imparts ambient stability and mitigates premature oxidation, it introduces complex thermal degradation pathways at elevated temperatures. This whitepaper deconstructs the thermodynamic vulnerabilities of this compound, detailing the causality behind its degradation mechanisms, and provides a self-validating analytical framework for rigorous thermal profiling.

Physicochemical Architecture

Understanding the thermal profile begins with the molecule's structural nuances. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS No. 1884705-30-9) possesses a molecular weight of 194.66 g/mol and a molecular formula of C₇H₁₅ClN₂O₂[1].

The molecule features three critical domains that dictate its thermal behavior:

  • The Chiral Piperidine Ring: A saturated nitrogen heterocycle that is sterically constrained.

  • The Carbamate Moiety (N-methoxycarbonyl): A functional group susceptible to thermally induced elimination or nucleophilic attack.

  • The Hydrochloride Salt: Protonation of the piperidine nitrogen stabilizes the molecule against ambient degradation but acts as the primary thermal failure point via endothermic dissociation.

Thermodynamics & Degradation Mechanisms

As a Senior Application Scientist, it is crucial to look beyond empirical mass loss and understand the causality of thermal degradation. The degradation of piperidine carbamate hydrochlorides is not a single event, but a cascading sequence of thermodynamic failures.

Pathway A: Dehydrohalogenation (HCl Dissociation)

The initial thermal event is the endothermic loss of hydrogen chloride. Because the theoretical mass of the HCl component is 36.46 g/mol , complete dehydrohalogenation corresponds to a 18.7% mass loss . This typically occurs between 150°C and 180°C. The dissociation breaks the solid-state lattice, leaving the piperidine nitrogen as a free base.

Pathway B: Carbamate Cleavage & Decarboxylation

Once the free base is generated, the molecule becomes highly reactive. At temperatures exceeding 200°C, the carbamate group undergoes cleavage. Depending on the microenvironment (specifically the presence of trace moisture), this proceeds via two routes:

  • Elimination: Direct thermal cleavage yields an isocyanate intermediate and methanol.

  • Decarboxylation: In the presence of trace water, the carbamate hydrolyzes via a kinetically important zwitterionic carbamic acid intermediate[2], rapidly decarboxylating to yield 3-aminopiperidine, carbon dioxide (CO₂), and methanol.

Pathway C: Urea Cross-Linking

At sustained high temperatures, the newly liberated primary amines can act as nucleophiles, attacking unreacted isocyanate intermediates to form highly stable, high-molecular-weight urea byproducts[3].

Degradation A Methyl N-[(3R)-piperidin-3-yl] carbamate HCl B Free Base + HCl (gas) A->B 160-180°C Dehydrohalogenation (-18.7% mass) C Isocyanate + Methanol B->C >200°C Elimination D 3-Aminopiperidine + CO2 + MeOH B->D >200°C + H2O Decarboxylation E Urea Byproducts (Cross-linking) C->E Reaction with Free Amine D->E

Fig 1. Mechanistic pathways of thermal degradation for the piperidine carbamate HCl salt.

Quantitative Thermal Profiling

To provide a clear benchmark for formulation scientists, the theoretical and extrapolated thermoanalytical data for this compound class is summarized below.

Table 1: Representative Thermoanalytical Data for Methyl N-[(3R)-piperidin-3-yl]carbamate HCl

Thermal EventTemp. Range (°C)Mass Change (Δm)Enthalpy (ΔH)Mechanistic Assignment
Phase 1 60 - 80< 0.5%Minor EndothermDesolvation / Evaporation of surface moisture.
Phase 2 160 - 180~ 18.7%Sharp EndothermLattice collapse and dehydrohalogenation (HCl gas release).
Phase 3 210 - 250~ 39.1%Broad ExothermCarbamate cleavage, decarboxylation (CO₂ + Methanol loss).
Phase 4 > 260VariableExothermPolymerization / Urea derivative formation.

Self-Validating Analytical Protocols

A robust analytical workflow must be self-validating. Relying solely on Thermogravimetric Analysis (TGA) mass loss can lead to false interpretations (e.g., confusing solvent loss with early degradation). The following step-by-step protocol couples TGA with Evolved Gas Analysis (EGA) and Differential Scanning Calorimetry (DSC) to ensure absolute data integrity.

Step-by-Step TGA-FTIR & DSC Methodology

Step 1: Environmental Control & Sample Preparation

  • Action: Prepare 2–5 mg of the sample inside a nitrogen-purged glovebox.

  • Causality: The hydrochloride salt is hygroscopic. Ambient moisture absorption will artificially inflate the Phase 1 mass loss and prematurely trigger the decarboxylation pathway (Pathway B) during heating.

Step 2: DSC Execution (Pinhole Pans)

  • Action: Seal the sample in an aluminum DSC pan with a 50 µm pinhole. Ramp at 10°C/min from 25°C to 300°C under a 50 mL/min N₂ purge.

  • Causality: Using a hermetic (sealed) pan for a hydrochloride salt will result in pan deformation or rupture due to the extreme vapor pressure generated by HCl gas release. The pinhole allows gas escape while maintaining thermal contact, allowing accurate measurement of the melting/dissociation endotherm.

Step 3: TGA-FTIR Execution (Evolved Gas Analysis)

  • Action: Load 5–10 mg into a platinum TGA pan. Ramp at 10°C/min to 400°C. Route the exhaust gas through a heated transfer line (200°C) into an FTIR spectrometer.

  • Causality: The heated transfer line prevents the condensation of methanol and heavy volatiles. By monitoring the IR spectra in real-time, the exact temperature of HCl evolution (active stretching at 2886 cm⁻¹) can be correlated with the 18.7% mass loss step, definitively validating the dehydrohalogenation mechanism.

Workflow S1 Sample Prep N2 Glovebox S2 TGA-FTIR 10°C/min Ramp S1->S2 S3 DSC Pinhole Pans S1->S3 S4 Data Synthesis Kinetic Modeling S2->S4 Evolved Gas ID S3->S4 Heat Flow Data

Fig 2. Self-validating thermoanalytical workflow combining TGA-FTIR and DSC.

Implications for Process Chemistry

For drug development professionals, these thermal insights dictate strict operational boundaries:

  • Drying Protocols: Vacuum drying of the synthesized API intermediate must not exceed 60°C. Exceeding this threshold risks localized dehydrohalogenation, which generates acidic microenvironments that can catalyze the degradation of adjacent molecules.

  • Excipient Compatibility: In solid-state formulations, avoid highly basic excipients (e.g., magnesium stearate or calcium carbonate). Basic microenvironments can prematurely strip the HCl from the piperidine ring at ambient temperatures, converting the stable salt into the reactive free base and drastically lowering the activation energy required for carbamate cleavage.

References

  • Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime Source: Journal of the American Chemical Society (1972) URL:[Link]

  • Thermal Degradation of Aminosilicone Carbamates Source: Energy & Fuels, ACS Publications (2016) URL:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its clinical success.[1][2][3] Early-stage in vitro ADME profiling is a critical, resource-efficient strategy to identify promising drug candidates and flag potential liabilities long before clinical trials.[1][3][4][5] This guide provides a comprehensive technical framework for the in vitro pharmacokinetic characterization of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each assay. The protocols described herein are based on industry-standard, validated methodologies designed to generate robust and reproducible data for critical decision-making in the progression of a new chemical entity (NCE).

Introduction to the Target Compound and In Vitro Profiling

The Imperative of Early ADME Assessment

The journey of a drug from discovery to market is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. In vitro ADME studies serve as the first line of defense, providing essential data on a molecule's potential bioavailability, metabolic fate, and risk for drug-drug interactions.[2][5][6] This information is crucial for guiding medicinal chemistry efforts, selecting candidates for in vivo testing, and fulfilling regulatory requirements for Investigational New Drug (IND) submissions.[3][6][7]

Profile of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

The subject of this guide is methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

  • Chemical Name: Methyl (R)-piperidin-3-ylcarbamate hydrochloride[8]

  • CAS Number: 1884705-30-9[8][9]

  • Molecular Formula: C7H15ClN2O2[8][9]

  • Molecular Weight: 194.66 g/mol [8][9]

  • Structure:

    • SMILES: COC(=O)N[C@@H]1CCCNC1.Cl[9]

The structure contains a chiral piperidine ring, a secondary amine, and a carbamate group. The piperidine moiety is a common scaffold in medicinal chemistry.[10] The carbamate and secondary amine functionalities represent potential sites for Phase I and Phase II metabolism. Based on these features, a comprehensive in vitro ADME panel is warranted to characterize its behavior.

In Vitro Absorption and Permeability: The Caco-2 Assay

Scientific Rationale

Predicting oral absorption is a cornerstone of early development. The Caco-2 permeability assay is the industry gold standard for this purpose, utilizing a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes mimicking the epithelial barrier of the small intestine.[11][12] This model allows for the assessment of a compound's passive diffusion and identifies whether it is a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[12]

Experimental Workflow: Bidirectional Caco-2 Permeability

The following diagram outlines the workflow for assessing both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_ab A→B Transport cluster_ba B→A Transport cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer QC: Measure TEER (>200 Ω·cm²) culture->teer add_a Add Compound to Apical (A) side teer->add_a add_b Add Compound to Basolateral (B) side teer->add_b sample_b Sample from Basolateral (B) side at t=90 min add_a->sample_b quantify Quantify Compound (LC-MS/MS) sample_b->quantify sample_a Sample from Apical (A) side at t=90 min add_b->sample_a sample_a->quantify calculate Calculate Papp (A→B) Papp (B→A) Efflux Ratio (ER) quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and grown for 21 days in a humidified atmosphere at 37°C and 5% CO2. The medium is replaced every other day.[11]

  • Monolayer Integrity QC: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value ≥200 Ω·cm² confirms the integrity of the cell barrier.[13] Monolayers not meeting this criterion are discarded.[13]

  • Assay Initiation:

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).[11]

    • For A→B transport , the test compound (e.g., at 10 µM) is added to the apical (A) compartment, and fresh HBSS is added to the basolateral (B) compartment.[11]

    • For B→A transport , the test compound is added to the basolateral (B) compartment, and fresh HBSS is added to the apical (A) compartment.[11]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for 90-120 minutes.[11][12] At the end of the incubation, samples are collected from both the donor and receiver compartments.[11]

  • Analysis: The concentration of the test compound in all samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Data Presentation and Interpretation

The apparent permeability coefficient (Papp) is calculated. The Efflux Ratio (ER) is the ratio of Papp (B→A) to Papp (A→B).

ParameterCalculationInterpretation
Papp (A→B) (dQ/dt) / (A * C0)High (>10 x 10⁻⁶ cm/s): High predicted absorption. Low (<1 x 10⁻⁶ cm/s): Low predicted absorption.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)ER > 2: Suggests the compound is a substrate of active efflux (e.g., P-gp).
% Recovery (Final amount / Initial amount) * 10080-120%: Indicates good stability and low non-specific binding to the apparatus.

In Vitro Distribution: Plasma Protein Binding (PPB)

Scientific Rationale

Upon entering systemic circulation, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[14] According to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target, be metabolized, and be cleared.[14][15][16] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data.[15][16] Rapid Equilibrium Dialysis (RED) is a widely used and reliable method for this assessment.[14][15][17]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

RED_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis spike Spike test compound into plasma (e.g., 1 µM) load_plasma Add spiked plasma to RED device (Sample Chamber) spike->load_plasma incubate Incubate at 37°C on shaker for 4-6 hours load_plasma->incubate load_buffer Add PBS buffer to RED device (Buffer Chamber) load_buffer->incubate sample Sample from both chambers incubate->sample note Unbound drug diffuses across membrane until equilibrium is reached. quench Precipitate proteins (e.g., with Acetonitrile) sample->quench quantify Quantify compound (LC-MS/MS) quench->quantify calculate Calculate % Bound and fu quantify->calculate

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

Detailed Protocol: RED Assay
  • Preparation: The test compound is spiked into plasma (human, rat, etc.) at a final concentration of typically 1-10 µM.[14][15]

  • Device Loading: The spiked plasma is added to the sample chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[14][15] The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows free drug to pass but retains proteins.[14]

  • Incubation: The sealed device is incubated at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[15]

  • Sampling and Quenching: After incubation, equal aliquots are removed from both the plasma and buffer chambers.[15] To ensure an identical matrix for analysis, the plasma sample is mixed with blank PBS, and the buffer sample is mixed with blank plasma.[15] Proteins are then precipitated by adding a cold organic solvent like acetonitrile containing an internal standard.[15][18]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentrations of the compound in the plasma (C_plasma) and buffer (C_buffer) chambers.[14]

Data Presentation and Interpretation

The fraction unbound (fu) represents the concentration in the buffer chamber relative to the total concentration.

ParameterCalculationInterpretation
Fraction Unbound (fu) C_buffer / C_plasmafu < 0.1 (i.e., >90% bound): Highly bound. May have a lower volume of distribution and clearance.
% Plasma Protein Bound (1 - fu) * 100% Bound > 99%: Very highly bound. Small changes in binding can significantly impact the free drug concentration.

In Vitro Metabolism: Liver Microsome Stability Assay

Scientific Rationale

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of marketed drugs.[19] The human liver microsome (HLM) stability assay is a cost-effective and widely used method to assess a compound's susceptibility to Phase I metabolism.[18][19][20] The data generated, such as half-life (t½) and intrinsic clearance (Clint), are key parameters for predicting in vivo hepatic clearance.[4][21]

Experimental Workflow: Human Liver Microsome (HLM) Stability

HLM_Workflow cluster_setup Pre-Incubation (37°C) cluster_reaction Reaction cluster_sampling Time-Point Sampling cluster_analysis Analysis prep Prepare mixture of Test Compound (1µM) and HLMs (0.5 mg/mL) in buffer (pH 7.4) pre_incubate Pre-incubate for 5 min start_rxn Initiate reaction by adding NADPH cofactor t0 t = 0 t5 t = 5 t15 t = 15 t30 t = 30 t45 t = 45 quench Quench reaction at each time point with cold Acetonitrile + Internal Std quantify Quantify remaining parent compound (LC-MS/MS) plot Plot ln(% Remaining) vs. Time calculate Calculate t½ and Intrinsic Clearance (Clint)

Caption: Human Liver Microsome (HLM) stability assay workflow.

Detailed Protocol: HLM Stability Assay
  • Preparation: A reaction mixture containing the test compound (e.g., 1 µM) and pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) is prepared.[19]

  • Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5-10 minutes to bring it to temperature.[18][21]

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the critical cofactor, NADPH.[19][22] A control incubation without NADPH is run in parallel to account for non-NADPH-dependent degradation.[19]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[19]

  • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding cold acetonitrile, which precipitates the microsomal proteins.[18] An internal standard is included in the quench solution for accurate quantification.[18]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[19]

Data Presentation and Interpretation

The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

ParameterCalculationInterpretation
Half-Life (t½) 0.693 / kt½ < 30 min: High clearance. t½ > 60 min: Low clearance.
Intrinsic Clearance (Clint) (0.693 / t½) * (mL incubation / mg microsomes)A direct measure of metabolic rate, used in in vitro-in vivo extrapolation (IVIVE) models to predict hepatic clearance.

Drug-Drug Interaction Potential: CYP450 Inhibition

Scientific Rationale

Assessing a new drug's potential to inhibit key CYP450 enzymes is a critical safety evaluation required by regulatory agencies like the FDA.[6][23][24] Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[25] High-throughput, fluorescence-based assays are a rapid and cost-effective method for initial screening to determine the half-maximal inhibitory concentration (IC50).[25][26][27][28]

Experimental Workflow: Fluorometric CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_setup Assay Setup (96/384-well plate) cluster_reaction Reaction & Detection cluster_analysis Analysis prep Prepare serial dilutions of Test Compound add_reagents Add recombinant CYP enzyme, fluorogenic probe substrate, and test compound dilutions to wells prep->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_rxn Initiate reaction by adding NADPH pre_incubate->start_rxn read_plate Read fluorescence signal over time on a plate reader start_rxn->read_plate plot Plot % Inhibition vs. log[Inhibitor] read_plate->plot calculate Calculate IC50 value using non-linear regression plot->calculate

Caption: Fluorometric CYP450 inhibition assay workflow.

Detailed Protocol: CYP Inhibition Assay
  • Preparation: In a microtiter plate, recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9), a specific fluorogenic probe substrate, and buffer are combined.[28][29]

  • Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 8-point serial dilution starting from 100 µM).[25] A positive control inhibitor (e.g., Ketoconazole for CYP3A4) is also run.[29]

  • Reaction Initiation: The plate is pre-warmed to 37°C, and the reaction is started by adding an NADPH-regenerating system.[26]

  • Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader. The formation of the fluorescent product is monitored over time.[25] The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Analysis: The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[25]

Data Presentation and Interpretation

Results are summarized by the IC50 value for each major CYP isoform.

CYP IsoformFluorogenic ProbePositive Control InhibitorTest Compound IC50 (µM)Risk Classification
CYP3A4 BFC (7-Benzyloxy-4-(trifluoromethyl)coumarin)Ketoconazole[Result]< 1 µM: High Risk
CYP2D6 AMMC (3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin)Quinidine[Result]1-10 µM: Moderate Risk
CYP2C9 MFC (7-Methoxy-4-(trifluoromethyl)coumarin)Sulfaphenazole[Result]> 10 µM: Low Risk
CYP2C19 EFC (7-Ethoxy-4-(trifluoromethyl)coumarin)Tranylcypromine[Result]
CYP1A2 EFC (7-Ethoxy-4-(trifluoromethyl)coumarin)Furafylline[Result]

Integrated Data Analysis and Conclusion

The true power of in vitro pharmacokinetic profiling lies in the synthesis of data from all assays. By combining results from the Caco-2, PPB, HLM stability, and CYP inhibition assays, a comprehensive preliminary profile of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride can be constructed. This integrated profile allows for a holistic risk assessment and informs the design of subsequent in vivo pharmacokinetic studies. A compound with high permeability, low metabolic clearance, low plasma protein binding, and no significant CYP inhibition would be considered to have a favorable in vitro ADME profile, marking it as a strong candidate for further development. Conversely, liabilities identified in these assays provide clear direction for medicinal chemistry optimization or de-risking strategies.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Caco2 assay protocol. Google Cloud.
  • FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • Caco-2 Permeability Assay Protocol.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • methyl N-[(3R)
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Protocol for the Human Liver Microsome Stability Assay.
  • In Vitro ADME. WuXi AppTec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Inotiv.
  • In Vitro ADME. Selvita.
  • In Vitro ADME. BioDuro.
  • High-throughput fluorescence assay of cytochrome P450 3A4.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Caco-2 Permeability Assay. Concept Life Sciences.
  • Microsomal Stability. Cyprotex.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • ADME Microsomal Stability Assay. BioDuro.
  • Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI.
  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
  • Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink.
  • Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workst
  • What DMPK studies are typically required before IND filing?.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
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  • 2 Chemical Inhibitors for In Vitro Experiments (FDA Guidance for Industry, September 25, 2006).
  • Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. PubMed.
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  • Guidance for Industry. FDA.
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  • methyl N-methyl-N-[(1-methylpiperidin-3-yl)
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  • Tert-butyl N-[(3R)
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Absolute Configuration Determination of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of absolute configuration is a critical regulatory and scientific requirement in modern drug development. Chiral piperidines, specifically those substituted at the C3 position, are privileged scaffolds found in numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) and poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide establishes the definitive analytical workflows for determining and validating the absolute configuration of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride . By leveraging orthogonal techniques—X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) derivatization—we construct a self-validating analytical matrix that ensures absolute stereochemical integrity.

Strategic Context: The (3R)-Piperidin-3-yl Scaffold

The spatial orientation of the carbamate pharmacophore at the C3 position of the piperidine ring dictates the molecule's ability to engage in highly specific hydrogen-bonding networks within target protein binding pockets. An inversion from the (3R) to the (3S) configuration often results in a precipitous drop in binding affinity and altered pharmacokinetic profiles.

The selection of the hydrochloride salt form is a deliberate, strategic choice rather than a mere handling convenience. Protonation of the secondary amine prevents lone-pair inversion and oxidative degradation, stabilizing the chiral center. More importantly for analytical purposes, the incorporation of the chloride ion (a heavy atom, Z=17) provides the necessary anomalous scattering cross-section required for definitive absolute configuration assignment via X-ray crystallography[1].

Chemical Identity and Physicochemical Profile

Before initiating stereochemical analysis, the foundational physicochemical properties of the molecule must be established. The quantitative data for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is summarized in Table 1[2].

Table 1: Physicochemical Properties of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

PropertyValue
IUPAC Name Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
CAS Registry Number 1884705-30-9
Molecular Formula C₇H₁₅ClN₂O₂
Molecular Weight 194.66 g/mol
Monoisotopic Mass 194.08 g/mol
Stereocenter C3 (Absolute Configuration: R)
Topological Polar Surface Area 50.4 Ų

Orthogonal Analytical Workflows for Absolute Configuration

To prevent analytical bias, a robust stereochemical assignment requires orthogonal methodologies. The logical relationship between these workflows is illustrated below.

Workflow cluster_Xray Crystallography Pathway cluster_Chiroptical Chiroptical Pathway cluster_NMR NMR Derivatization Pathway Start Methyl N-[(3R)-piperidin-3-yl]carbamate HCl Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst VCD VCD/ECD Measurement (Solution State) Start->VCD Mosher Mosher Amide Formation ((R)/(S)-MTPA) Start->Mosher XRD X-Ray Diffraction (Anomalous Dispersion) Cryst->XRD Flack Flack Parameter Evaluation (~0.0) XRD->Flack Result Confirmed (3R) Absolute Configuration Flack->Result DFT DFT Conformational Search & Optimization Compare Spectral Overlay (Exp. vs Calc.) DFT->Compare VCD->Compare Compare->Result NMR 1H/19F NMR Analysis Mosher->NMR Delta Calculate Δδ(S-R) NMR->Delta Delta->Result

Orthogonal analytical workflows for determining piperidine absolute configuration.

Single-Crystal X-Ray Diffraction (The Gold Standard)

X-ray crystallography remains the definitive method for absolute configuration determination. The causality behind the success of this method relies on anomalous dispersion—the phenomenon where X-rays are absorbed and re-emitted with a phase shift by heavy atoms[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the hydrochloride salt in 1 mL of a methanol/water mixture (2:1 v/v). The high polarity of the salt necessitates a protic solvent system.

  • Crystallization: Pierce the cap of the vial with a narrow gauge needle and allow for slow evaporation at 20°C over 5–7 days. This controlled kinetic environment promotes the growth of defect-free, macroscopic single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα radiation source (λ = 1.54178 Å) . Causality note: Cu-Kα radiation is strictly required over Mo-Kα because the anomalous scattering signal of the chloride ion is significantly stronger at the longer copper wavelength, enabling precise stereochemical assignment[1].

  • Refinement & Self-Validation: Solve the structure using direct methods and refine the Flack parameter ( x ). The system is self-validating based on the metrics in Table 2[4].

Table 2: Flack Parameter Interpretation for Self-Validation

Flack Parameter ( x )Standard Uncertainty (s.u.)Stereochemical Interpretation
~ 0.0 < 0.05Absolute configuration is correct as modeled (3R).
~ 1.0 < 0.05Configuration is inverted; the true structure is (3S).
~ 0.5 < 0.05The crystal is a racemic twin (50:50 mixture).
Vibrational Circular Dichroism (VCD) & Ab Initio Modeling

When single crystals cannot be obtained, VCD provides a rigorous, solution-state alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. This method is highly sensitive to the 3D conformation of the piperidine ring[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in D₂O (to avoid masking the critical IR fingerprint region) at a concentration of ~0.1 M.

  • Spectral Acquisition: Record IR and VCD spectra using an FT-VCD spectrometer with a BaF₂ cell (100 μm path length) at a resolution of 4 cm⁻¹. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Ab Initio Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest-energy chair conformations using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra for the (3R) enantiomer[6].

  • Self-Validation: Overlay the Boltzmann-weighted calculated spectra with the experimental data. If the experimental VCD bands in the 1500–1000 cm⁻¹ region match the calculated (3R) spectrum in sign and magnitude, the configuration is confirmed. If the signs are perfectly inverted, the sample is the (3S) enantiomer.

Chiral Derivatization via NMR (Mosher’s Method)

Mosher's method transforms enantiomers into diastereomers, allowing for empirical configuration assignment based on predictable magnetic shielding effects[6].

Step-by-Step Methodology:

  • Free-Basing: Neutralize the hydrochloride salt with saturated aqueous NaHCO₃ and extract the free piperidine base into dichloromethane.

  • Derivatization: React separate aliquots of the free base with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-MTPA-Cl to yield the (S)- and (R)-Mosher amides, respectively.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both purified diastereomers.

  • Self-Validation: Calculate the chemical shift differences Δδ=δ(S)−δ(R) for the protons adjacent to the C3 chiral center. The phenyl ring of the MTPA group shields the protons situated on the same side of the molecule. Mapping the positive and negative Δδ values onto the 3D structure unambiguously validates the (3R) configuration.

Stereochemical Purity Validation via Chiral Chromatography

Once the absolute configuration is established, the enantiomeric excess (ee) of bulk batches must be validated to ensure no racemization occurred during synthesis[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a chiral stationary phase, such as Chiralpak AD-H or IC, which features derivatized amylose/cellulose that forms transient diastereomeric complexes with the analyte.

  • Mobile Phase: Employ Supercritical Fluid Chromatography (SFC) using CO₂ modified with 10-20% Methanol containing 0.1% diethylamine (DEA). Causality note: DEA suppresses peak tailing by masking residual silanol groups on the column and keeping the piperidine nitrogen deprotonated.

  • Self-Validating Injection: First, inject a racemic standard of methyl piperidin-3-ylcarbamate to prove baseline resolution (Resolution factor, Rs​>1.5 ). Subsequently, inject the (3R) sample. The presence of a single peak matching the retention time of the (3R) standard validates stereochemical purity.

Conclusion

The absolute configuration of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is not merely a structural footnote, but a critical determinant of its utility in pharmaceutical synthesis. By employing a self-validating matrix of X-ray crystallography (anchored by the anomalous dispersion of the chloride counterion), VCD with ab initio DFT modeling, and NMR derivatization, researchers can guarantee stereochemical integrity. This multi-tiered approach ensures compliance with stringent regulatory standards and mitigates downstream risks in drug development.

References

  • methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride - Guidechem Guidechem.com
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • (3R,4S)-4-(4-Fluorophenyl)
  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)
  • WO2014170786A1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases Google P
  • Twisted paddlewheel rhodium complexes: Contribution of central and axial chirality to ECD, VCD, and NMR spectra Academia.edu

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Methodological & Application

The Strategic Application of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Ascendancy of Chiral Scaffolds in Targeted Therapies

In the landscape of contemporary drug discovery, the demand for stereochemically pure building blocks is paramount. The intricate three-dimensional architecture of biological targets necessitates a corresponding level of precision in the small molecules designed to interact with them. It is in this context that chiral piperidine derivatives have emerged as privileged scaffolds, with the piperidine ring system being a cornerstone of numerous approved pharmaceuticals.[1] Among these, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride stands out as a versatile and strategically valuable chiral building block. Its (R)-configuration at the 3-position is a key pharmacophoric element in a range of targeted therapies, particularly in the development of enzyme inhibitors.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this chiral intermediate, offering detailed protocols and insights for researchers and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1884705-30-9[3]
Molecular Formula C₇H₁₅ClN₂O₂[3]
Molecular Weight 194.66 g/mol [3]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted)

Safety and Handling:

As with any chemical reagent, proper safety precautions must be observed when handling methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Based on safety data for related piperidine derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin: Wash with plenty of soap and water.[4]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Rinse mouth and seek immediate medical assistance.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis of the Chiral Building Block

The enantiomerically pure (R)-3-aminopiperidine core is the critical component of the title compound. Its synthesis is a key challenge and has been approached through various strategies, including the resolution of racemic mixtures and asymmetric synthesis from chiral precursors. A common and efficient method involves the use of naturally occurring amino acids, such as D-glutamic acid, as a starting material.[2]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, starting from the readily available (R)-3-aminopiperidine dihydrochloride.

G cluster_synthesis Synthesis of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride A (R)-3-Aminopiperidine dihydrochloride B Free (R)-3-Aminopiperidine A->B  Base (e.g., Na₂CO₃)   C Methyl N-[(3R)-piperidin-3-yl]carbamate B->C  Methyl Chloroformate, Base (e.g., Et₃N)   D Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride C->D  HCl  

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol 1: Synthesis of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

This protocol is adapted from general procedures for the protection of amines.[5]

Materials:

  • (R)-3-Aminopiperidine dihydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl chloroformate

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

  • Free Base Generation:

    • Dissolve (R)-3-aminopiperidine dihydrochloride in water.

    • Cool the solution in an ice bath and add a saturated aqueous solution of sodium carbonate until the pH is >10.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (R)-3-aminopiperidine.

  • Carbamate Formation:

    • Dissolve the obtained (R)-3-aminopiperidine in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents).

    • Slowly add methyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl N-[(3R)-piperidin-3-yl]carbamate.

  • Salt Formation:

    • Dissolve the purified methyl N-[(3R)-piperidin-3-yl]carbamate in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

    • Add a solution of hydrochloric acid (1.0 equivalent) in diethyl ether or dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to afford methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

Quality Control:

The enantiomeric purity of the final product should be assessed using chiral High-Performance Liquid Chromatography (HPLC). A method similar to that developed for related chiral piperidine derivatives can be adapted.[6][7]

Applications in Drug Discovery: A Gateway to Potent and Selective Kinase Inhibitors

The (R)-3-aminopiperidine scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases and cancer.[7][8] The methyl carbamate group in the title compound serves as a stable protecting group for the 3-amino functionality, which can be deprotected at a later stage in the synthesis to reveal the crucial primary amine.

Case Study: The (R)-3-Aminopiperidine Moiety in DPP-4 and JAK Inhibitors
  • DPP-4 Inhibitors (e.g., Linagliptin, Alogliptin): In DPP-4 inhibitors, the primary amino group of the (R)-3-aminopiperidine core forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 subsite of the enzyme. This interaction is critical for the high potency and selectivity of these drugs.[5] The (R)-stereochemistry is essential for the optimal orientation of the amino group within the active site.

  • JAK Inhibitors (e.g., Fedratinib): Fedratinib is a selective JAK2 inhibitor used in the treatment of myelofibrosis.[9] The piperidine moiety in Fedratinib and other JAK inhibitors often occupies a hydrophobic pocket in the kinase domain, and the stereochemistry can significantly influence the binding affinity and selectivity profile.

General Workflow for Drug Synthesis

The following diagram illustrates a general workflow for the incorporation of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride into a target drug molecule.

G cluster_workflow General Drug Synthesis Workflow A Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride B N-Functionalized Piperidine Intermediate A->B  N-Arylation/N-Alkylation   C Deprotected Amine Intermediate B->C  Carbamate Deprotection   D Final Drug Molecule C->D  Final Fragment Coupling  

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profiling

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) is a highly versatile chiral building block and pharmacophore utilized in the development of advanced therapeutics [1]. With a molecular weight of 194.66 g/mol and a topological polar surface area (TPSA) of 50.4 Ų, this moiety is frequently integrated into drug candidates targeting the central nervous system (CNS) and oncology pathways. Notably, derivatives containing this piperidine-carbamate scaffold have demonstrated significant efficacy as alpha-2C adrenergic receptor antagonists [2] and Pim kinase inhibitors [3].

To accurately predict human pharmacokinetics (PK) and establish robust pharmacokinetic/pharmacodynamic (PK/PD) relationships, rigorous rodent in vivo profiling is essential[4]. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical properties of this compound. Because it is formulated as a hydrochloride salt, it possesses high aqueous solubility. However, the carbamate linkage introduces a vulnerability to plasma esterase degradation, dictating strict temperature controls during in vivo sampling.

Experimental Workflow Design

The following workflow illustrates the self-validating system used to evaluate the absolute bioavailability and clearance of the compound. By running parallel Intravenous (IV) and Oral (PO) arms, we isolate absorption variables from systemic elimination.

PK_Workflow Start Methyl N-[(3R)-piperidin-3-yl] carbamate HCl Form_IV IV Formulation 0.9% Saline (Isotonic) Start->Form_IV Form_PO PO Formulation 0.5% Methylcellulose Start->Form_PO Dose_IV Intravenous Bolus (Tail Vein, 1 mg/kg) Form_IV->Dose_IV Dose_PO Oral Gavage (Intragastric, 5 mg/kg) Form_PO->Dose_PO Sample Serial Blood Collection (K2-EDTA, 0.08 - 24h) Dose_IV->Sample Dose_PO->Sample Prep Plasma Extraction (4°C, ACN Precipitation) Sample->Prep Analysis LC-MS/MS Bioanalysis & PK Modeling Prep->Analysis

In vivo pharmacokinetic study workflow for piperidine-carbamate derivatives.

Formulation Strategy & Causality

The success of an in vivo study hinges on the physical state of the dosed compound. Poor formulation leads to precipitation in the bloodstream or erratic gastrointestinal absorption.

  • Intravenous (IV) Vehicle (0.9% NaCl):

    • Causality: The HCl salt of the compound is inherently hydrophilic. Using sterile, isotonic 0.9% saline ensures that the formulation matches the osmotic pressure of rodent blood. This prevents osmotic shock, localized hemolysis, and phlebitis at the injection site, which could artificially alter the compound's volume of distribution ( Vd​ ).

  • Oral (PO) Vehicle (0.5% Methylcellulose in ddH₂O):

    • Causality: While the compound is water-soluble, 0.5% Methylcellulose (MC) provides a slight viscosity that standardizes gastric emptying times across the cohort. If the compound is utilized as a fragment in a larger, more lipophilic molecule, the MC acts as a suspending agent, preventing settling in the syringe and ensuring dose uniformity.

Detailed In Vivo Dosing Protocols

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to animal welfare guidelines. We adapt the Rapid Assessment of Compound Exposure (RACE) methodology to streamline sampling while maintaining statistical power [5].

Protocol A: Intravenous (IV) Bolus Administration (Rats)

Objective: Determine systemic clearance ( Cl ) and steady-state volume of distribution ( Vdss​ ).

  • Preparation: Formulate the compound at 1 mg/mL in 0.9% saline. Filter through a 0.22 µm PTFE membrane to ensure sterility and remove un-dissolved micro-particulates.

  • Animal Restraint & Vasodilation: Place the rat in a ventilated restraint tube. Apply a warm compress (approx. 40°C) to the lateral tail vein for 2 minutes.

    • Causality: Heat induces localized vasodilation, expanding the vein diameter and ensuring a clean, single-entry intravenous injection, preventing subcutaneous extravasation.

  • Administration: Administer a 1 mg/kg dose (1 mL/kg volume) via the lateral tail vein using a 27-gauge needle over 15 seconds.

  • Flushing: Flush the needle with 0.1 mL of saline to ensure the full dose enters systemic circulation.

Protocol B: Oral (PO) Gavage Administration (Rats)

Objective: Determine maximum concentration ( Cmax​ ), time to maximum concentration ( Tmax​ ), and absolute bioavailability ( %F ).

  • Fasting (Critical Step): Fast the animals for 12 hours overnight prior to dosing, providing water ad libitum.

    • Causality: Fasting eliminates the "food effect." Dietary proteins and lipids can bind to the basic piperidine nitrogen, drastically altering absorption kinetics. An empty stomach ensures the compound interacts directly with the gastric/intestinal mucosa.

  • Preparation: Formulate the compound at 1 mg/mL in 0.5% MC. Vortex for 2 minutes until a homogenous solution/suspension is achieved.

  • Administration: Using a stainless-steel bulb-tipped gavage needle (18-gauge), administer a 5 mg/kg dose (5 mL/kg volume) directly into the stomach.

  • Post-Dose Feeding: Return food to the hoppers exactly 4 hours post-dose to prevent metabolic starvation while ensuring the absorption phase is unhindered.

Pharmacokinetic Sampling & Self-Validating Bioanalysis

To prevent the ex vivo degradation of the carbamate linkage by plasma esterases, the sampling protocol must be executed under strict thermal control.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into pre-chilled K₂-EDTA tubes.

    • Causality: K₂-EDTA chelates calcium to prevent coagulation without altering the pH, which is crucial for maintaining the stability of the basic piperidine ring.

  • Plasma Separation: Immediately invert tubes 5 times and place on wet ice. Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Protein Precipitation (Extraction): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • System Suitability (Self-Validation): Include a "Blank + Internal Standard" well and a "Spiked QC" well at known concentrations (e.g., 10 ng/mL and 1000 ng/mL). If the QC wells deviate by >15% during LC-MS/MS analysis, the extraction batch is invalidated, ensuring absolute data trustworthiness.

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 x g for 15 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic profile of a highly soluble, moderately permeable piperidine-carbamate derivative in a rodent model.

PK ParameterUnitsIV Bolus (1 mg/kg)PO Gavage (5 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,250 ± 110840 ± 95Rapid absorption due to high aqueous solubility.
Tmax​ hours0.080.5 - 1.0Fasting ensures rapid gastric emptying and intestinal uptake.
AUC0−∞​ ng·h/mL1,800 ± 1504,050 ± 320Total systemic exposure over time.
T1/2​ hours2.1 ± 0.32.4 ± 0.4Moderate half-life; potential metabolism via esterase cleavage.
Cl mL/min/kg9.2 ± 1.1N/ALow-to-moderate clearance relative to hepatic blood flow.
Vdss​ L/kg1.4 ± 0.2N/AIndicates moderate tissue distribution beyond plasma volume.
Bioavailability ( F ) %10045% Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Pharmacodynamic Target Engagement

When methyl N-[(3R)-piperidin-3-yl]carbamate is elaborated into a full drug candidate (e.g., a Pim-1 kinase inhibitor), its in vivo efficacy is dictated by its ability to engage intracellular targets and modulate downstream signaling pathways [3]. The diagram below illustrates this causality.

PD_Pathway Drug Piperidine-Carbamate Derivative Target Pim-1 Kinase (Inhibited) Drug->Target Binds ATP Pocket Substrate BAD Protein (Unphosphorylated) Target->Substrate Prevents Phosphorylation Outcome Apoptosis (Cancer Cell Death) Substrate->Outcome Triggers Cell Death

Representative pharmacodynamic target engagement pathway for Pim-1 kinase inhibitors.

References

  • Google Patents. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.
  • Google Patents. WO2008106692A1 - Pim kinase inhibitors and methods of their use.
  • University of Cambridge. Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Available at: [Link]

  • National Institutes of Health (PMC). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Available at: [Link]

HPLC method development for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Development for Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride: Overcoming Polarity and Detection Challenges

Executive Summary

The quantitative and enantiomeric analysis of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride presents a multi-faceted chromatographic challenge. As a highly polar, non-chromophoric, basic aliphatic amine, it defies traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with UV detection. This application note details a dual-workflow analytical strategy designed for pharmaceutical research and drug development professionals. By leveraging Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) for chemical purity, and Immobilized Polysaccharide Chiral Stationary Phases (CSPs) for enantiomeric excess, we establish a robust, self-validating methodological framework.

Physicochemical Profiling & The Causality of Chromatographic Challenges

Successful method development requires a first-principles understanding of the analyte's molecular architecture. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride presents four distinct analytical hurdles:

  • Extreme Polarity: With a Topological Polar Surface Area (TPSA) of 50.4 Ų[1], the molecule is highly hydrophilic. Highly polar compounds exhibit weak interactions with traditional C18 reversed-phase columns, often resulting in poor retention and co-elution at the solvent front[2].

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π-system. The carbamate moiety absorbs weakly at low UV wavelengths (<215 nm), where mobile phase solvents heavily interfere. Historically, carbamate analysis required complex post-column derivatization (e.g., with o-phthalaldehyde) followed by fluorescence detection, as standardized in EPA Method 531.1[3][4].

  • Basic Secondary Amine: The piperidine nitrogen (pKa ~10.0) remains protonated under standard acidic or neutral HPLC conditions. This localized positive charge leads to severe peak tailing via secondary ion-exchange interactions with residual silanols on silica-based supports.

  • Chirality: The presence of the (3R) stereocenter necessitates a highly specific chiral recognition mechanism to separate it from its (3S) enantiomer.

G A Analyte: Methyl N-[(3R)-piperidin-3-yl] carbamate HCl B Challenge 1: High Polarity (Poor RP Retention) A->B C Challenge 2: No Chromophore (Weak UV Absorbance) A->C D Challenge 3: Chiral Center (Requires Enantiomeric Resolution) A->D E HILIC Stationary Phase (Amide Chemistry) B->E F Charged Aerosol Detection (CAD) (Universal Mass Response) C->F G Immobilized Polysaccharide CSP (e.g., Chiralpak IB) D->G H Workflow 1: Achiral Assay & Impurity Profiling E->H F->H I Workflow 2: Chiral Purity Determination G->I

Fig 1. Method development decision matrix based on analyte physicochemical properties.

Workflow 1: Achiral Assay & Chemical Purity (HILIC-CAD)

Rationale & Causality

To achieve adequate retention, we abandon RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent[5]. An Amide-bonded stationary phase is selected because it provides excellent hydrogen-bonding capabilities without the strong ion-exchange properties of bare silica, mitigating piperidine tailing.

To solve the detection challenge, Charged Aerosol Detection (CAD) is utilized. CAD is a universal detector that measures the charge transferred to residual analyte particles after mobile phase evaporation. It provides a consistent, mass-based response for non-volatile analytes, completely bypassing the need for a UV chromophore or complex derivatization[6][7]. Crucially, CAD requires strictly volatile mobile phase additives; thus, ammonium formate is selected over non-volatile phosphate buffers.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade water). Adjust the pH to 3.0 using Formic Acid. Causality: The acidic pH ensures the piperidine amine is fully and consistently protonated, locking it into a single ionization state to prevent retention time drift. Mobile Phase B is 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in a diluent of 75% Acetonitrile / 25% Water to a concentration of 0.5 mg/mL. Causality: Injecting a highly aqueous sample bolus into a HILIC column disrupts the localized water-enriched layer on the stationary phase, causing severe peak splitting and breakthrough. Matching the diluent to the initial gradient conditions is mandatory.

  • Instrument Setup: Equilibrate the Waters XBridge Amide column (150 x 4.6 mm, 3.5 µm) at 40°C. Set the CAD evaporator temperature to 35°C (optimal for semi-volatile/non-volatile salts) with a data collection rate of 10 Hz.

  • Execution: Execute the gradient program detailed in Table 1.

Table 1: HILIC-CAD Gradient Program & Method Parameters

ParameterSpecification / Value
Column Waters XBridge Amide (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Profile 0-2 min: 90% B; 2-12 min: 90% → 60% B; 12-15 min: 60% B; 15.1-22 min: 90% B
Detection CAD (Evaporator Temp: 35°C, Filter: 3.6s)

Workflow 2: Chiral Purity Determination

Rationale & Causality

To determine the enantiomeric excess of the (3R) isomer, an immobilized polysaccharide chiral stationary phase (CSP) is required. Immobilized CSPs allow for the use of a wide range of organic solvents without degrading the column bed[8]. We utilize a normal-phase approach with a Chiralpak IB column (cellulose tris(3,5-dimethylphenylcarbamate)).

Because normal-phase eluents (Hexane/Ethanol) lack the buffering capacity of aqueous systems, the basic piperidine nitrogen will interact aggressively with the CSP backbone, causing massive peak broadening. Causality: To suppress this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a sacrificial base, dynamically coating acidic sites on the column and ensuring the analyte elutes as a sharp, symmetrical peak. Because this is an isocratic method with no gradient baseline drift, UV detection at 210 nm is sufficient for detecting the weak carbamate absorbance.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the sample in 100% Ethanol to a concentration of 2.0 mg/mL. (A higher concentration is used here to compensate for the low UV extinction coefficient at 210 nm).

  • Execution: Run the system isocratically according to the parameters in Table 2.

Table 2: Normal-Phase Chiral HPLC Method Parameters

ParameterSpecification / Value
Column Chiralpak IB (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

System Suitability & Self-Validation Mechanisms

To ensure analytical trustworthiness and adherence to ICH Q2(R2) guidelines, the HILIC-CAD workflow is designed as a self-validating system. The protocol mandates the following sequential checks before sample data can be accepted:

Workflow S1 1. Sample Prep Diluent: 75% MeCN (Prevents Peak Distortion) S2 2. HILIC Separation pH 3.0 Formate Buffer (Controls Amine Ionization) S1->S2 S3 3. CAD Detection Evap Temp: 35°C (Mass-Based Response) S2->S3 S4 4. System Suitability RSD < 2.0%, Tailing < 1.5 (Self-Validation) S3->S4

Fig 2. Step-by-step self-validating HILIC-CAD analytical workflow.

Self-Validation Criteria:

  • Blank Injection Verification: A diluent blank must be injected first. CAD is highly sensitive to non-volatile impurities in mobile phases. A stable baseline in the blank validates the purity of the LC-MS grade solvents and the absence of column bleed.

  • Tailing Factor (Tf): The peak tailing factor for the active pharmaceutical ingredient (API) must be ≤1.5 . A value >1.5 immediately indicates a failure in mobile phase pH control (failure to protonate the amine) or column degradation.

  • Precision: Six replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) of ≤2.0% . Because CAD response is non-linear over large ranges, precision at the target concentration validates the mathematical transformation (e.g., power-function linearization) applied by the chromatography data system.

References

  • "methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride - Guidechem", Guidechem,
  • "HPLC-UV Method Development for Highly Polar Impurities - Resolian", Resolian,
  • "ASTM: D5315: Standard Test Method for Carbamates in Water", National Environmental Methods Index (NEMI),
  • "HPLC Troubleshooting Guide", University of Pittsburgh,
  • "6-Aminoheptanamide|RUO - Benchchem", Benchchem,
  • "Basics of Ion Chromatography: Separ
  • "Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases", Springer N

Sources

Application Note: NMR Spectroscopy Peak Assignments and Analytical Protocols for Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Ensuring the structural and stereochemical integrity of this intermediate is critical, as the protonation state of the piperidine ring and the conformation of the (3R)-stereocenter directly dictate downstream coupling efficiencies.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the 1H and 13C resonances of this compound. By moving beyond simple 1D assignments and employing a rigorous 2D correlation workflow, researchers can achieve absolute structural certainty.

Experimental Design and Causality

Solvent Selection Rationale

The selection of the NMR solvent is the most critical variable in this analysis. While D2​O provides excellent solubility for hydrochloride salts, it induces rapid deuterium exchange with the carbamate NH and the piperidine NH2+​ protons, rendering them invisible in the 1H spectrum. Conversely, the salt is entirely insoluble in non-polar solvents like CDCl3​ .

Causality: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly selected because it fully solubilizes the polar hydrochloride salt while its strong hydrogen-bonding capabilities significantly slow down the proton exchange rate. This allows for the direct observation of the critical diagnostic protons ( NH and NH2+​ ). The chemical shifts of the residual solvent peaks are referenced according to established standards [1].

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature to ensure complete dissolution.

  • Transfer: Transfer the clear solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K (25°C) for 5 minutes prior to tuning and matching.

1D NMR Peak Assignments and Mechanistic Insights

The 1D NMR assignments are derived from established empirical rules for organic structure determination [2]. The protonated amine ( NH2+​ ) appears as a broad signal between 8.50 and 9.50 ppm. Causality of Broadening: This extreme peak broadening is caused by a combination of intermediate chemical exchange rates and the quadrupolar relaxation of the adjacent 14N nucleus (Spin I = 1), which efficiently shortens the T2​ relaxation time of the attached protons.

The inductive effect of the positively charged piperidine nitrogen strongly deshields the adjacent C-2 and C-6 equatorial/axial protons, pushing them downfield to ~2.85–3.15 ppm.

Table 1: 1H and 13C NMR Chemical Shifts (DMSO-d6, 298 K)
Position 1H Chemical Shift (ppm)Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)Mechanistic Assignment Notes
C=O --156.8Carbamate carbonyl
O-CH 3​ 3.50s, 3H51.8Methoxy group
NH (Carbamate)7.35d, J = 7.5, 1H-Exchangeable; coupled to C-3 methine
NH 2+​ (Piperidine)8.50 - 9.50br s, 2H-Exchangeable; broadened by 14N quadrupolar relaxation
C-2 2.85 - 3.15m, 2H47.2Deshielded by adjacent N+
C-3 3.65 - 3.80m, 1H45.5Methine; downfield due to carbamate linkage
C-4 1.65 - 1.90m, 2H28.1Aliphatic backbone
C-5 1.45 - 1.80m, 2H22.4Most shielded piperidine carbon
C-6 2.85 - 3.15m, 2H43.8Deshielded by adjacent N+

Self-Validating Systems & 2D NMR Workflows

To ensure absolute trustworthiness, a self-validating workflow is employed. In rigorous analytical chemistry, 1D assignments serve as hypotheses, while 2D correlations and chemical manipulations serve as the proofs.

D2​O Exchange Protocol (Validation of Heteroatoms)

To definitively prove the assignment of the NH and NH2+​ protons:

  • Acquire the standard 1H NMR spectrum.

  • Add 10 μL of D2​O directly to the NMR tube and shake vigorously for 1 minute.

  • Re-acquire the 1H NMR spectrum. Validation: The immediate disappearance of the doublet at 7.35 ppm and the broad singlet at 8.50–9.50 ppm confirms their identity as heteroatom-bound, exchangeable protons.

2D NMR Correlation Logic
  • COSY ( 1H−1H ): Establishes the continuous aliphatic spin system of the piperidine ring ( C2↔C3↔C4↔C5↔C6 ).

  • HSQC ( 1H−13C ): Differentiates the diastereotopic CH2​ groups (C-2, C-4, C-5, C-6) from the CH group (C-3) and the CH3​ group (methoxy), linking each proton to its directly attached carbon.

  • HMBC ( 1H−13C Long-Range): Crucial for proving the connectivity of the carbamate group to the piperidine ring. The carbamate NH (~7.35 ppm) shows a strong 3JCH​ cross-peak to the C-3 carbon (~45.5 ppm) and a 2JCH​ cross-peak to the carbonyl carbon (~156.8 ppm).

Visualizations of Analytical Logic

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 25°C) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR Transfer to Magnet COSY 2D COSY (Piperidine Spin System) OneD_NMR->COSY Identify J-Coupling HSQC 2D HSQC (1H-13C Direct Correlation) OneD_NMR->HSQC Identify CHx Groups HMBC 2D HMBC (Carbamate Linkage) COSY->HMBC Long-range connectivity HSQC->HMBC Quaternary C & Linkages Assignment Final Peak Assignment & Stereochemical Validation HMBC->Assignment Synthesize Data

Fig 1. Experimental workflow for the unambiguous NMR assignment of the target molecule.

NMR_Correlations H_OMe H-OMe (3.50 ppm) C_OMe C-OMe (51.8 ppm) H_OMe->C_OMe HSQC (1J) C_O C=O (156.8 ppm) H_OMe->C_O HMBC (3J) NH NH (7.35 ppm) NH->C_O HMBC (2J) C3 C-3 (45.5 ppm) NH->C3 HMBC (2J) H3 H-3 (3.70 ppm) H3->C_O HMBC (3J) H3->C3 HSQC (1J)

Fig 2. Logical relationship of key 2D NMR correlations confirming the carbamate linkage.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin, Heidelberg. URL:[Link]

Application Note: Advanced Mass Spectrometry Sample Preparation for Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Pharmacokineticists Focus: LC-MS/MS Sample Extraction, Matrix Effect Mitigation, and Workflow Validation

Analyte Profiling & Mechanistic Rationale

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) presents a unique set of challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) sample preparation. As a small, highly polar molecule (Topological Polar Surface Area: 50.4 Ų; MW: 194.66 g/mol as HCl salt) containing a basic secondary amine within a piperidine ring, it defies standard extraction conventions[1].

The Causality of Extraction Failure

Novice method developers often attempt Liquid-Liquid Extraction (LLE) or standard reversed-phase (C18) Solid-Phase Extraction (SPE) for small molecules. For this analyte, both approaches are fundamentally flawed:

  • LLE Failure: To force a basic amine into an organic solvent, the aqueous matrix must be adjusted to a pH of at least 2 units above its pKa (pH > 11.5). However, the carbamate moiety is highly susceptible to base-catalyzed hydrolysis. Furthermore, the molecule's inherently low LogP means it will stubbornly remain in the aqueous phase, resulting in abysmal recovery[2].

  • Reversed-Phase SPE Failure: Retaining an uncharged, polar analyte on a non-polar C18 stationary phase while attempting to wash away matrix constituents is thermodynamically unfavorable. The analyte will co-elute with early-eluting salts and polar interferences[3].

The Solution: Mixed-Mode Cation Exchange (MCX)

The gold standard for this chemotype is Mixed-Mode Strong Cation Exchange (MCX) SPE . This technique utilizes a polymeric reversed-phase backbone functionalized with strong cation exchange (sulfonic acid) groups. By acidifying the sample, the piperidine nitrogen becomes fully protonated (cationic), allowing it to lock onto the sorbent via strong electrostatic forces. This permits aggressive organic washing to remove neutral lipids and phospholipids without losing the target analyte[4].

Sample Preparation Decision Matrix

The choice of sample preparation dictates the ultimate sensitivity and robustness of the LC-MS/MS assay. Below is the logical decision tree for processing biological matrices containing this analyte.

Decision_Matrix Start Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Acetonitrile Crash) Start->PPT High-Throughput Screening SPE Mixed-Mode SPE (MCX) (Polymeric Strong Cation) Start->SPE High Sensitivity Low Matrix Effect LLE Liquid-Liquid Extraction (Organic Partitioning) Start->LLE NOT RECOMMENDED (Analyte too polar) PLR Phospholipid Removal (Zirconia/Silica Plate) PPT->PLR Matrix Cleanup

Figure 1: Sample preparation decision matrix for polar basic analytes in biological matrices.

Self-Validating Quality Control Framework

To ensure trustworthiness, the protocols below are designed as self-validating systems . You must incorporate the following controls into every batch:

  • Isotope Dilution: Add a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a D3 or 13C analog, to the raw matrix before any solvent addition. This tracks extraction recovery and compensates for MS ion suppression.

  • Phospholipid Monitoring: Program your mass spectrometer to monitor the MRM transition m/z 184.0 → 184.0 (positive ion mode). This detects phosphatidylcholines. If a massive peak appears at the analyte's retention time, your SPE organic wash volume is insufficient and must be increased[5].

  • Quantitative Matrix Effect (ME) Assessment: Calculate ME by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area in neat solvent. Acceptable ME is between 85% and 115%.

Quantitative Data & Optimization Parameters

Table 1: Physicochemical & Mass Spectrometric Profile
ParameterValue / SpecificationMechanistic Implication
Molecular Weight 194.66 g/mol (HCl salt) / 158.20 (Free base)Small molecule; requires high-resolution or highly optimized MRM.
pKa (Piperidine N) ~9.5 – 10.0Analyte is positively charged at physiological and acidic pH.
Precursor Ion m/z 159.1[M+H]⁺Readily ionizes in positive Electrospray Ionization (ESI+).
Primary MRM Transitions 159.1 → 84.1 (Quant) / 159.1 → 127.1 (Qual)Loss of carbamate group yields stable piperidine fragment.
Table 2: Protocol Comparison Matrix
MetricMCX SPE (Protocol A)PPT + PLR (Protocol B)
Absolute Recovery > 90%~ 75 - 85%
Matrix Effect (Suppression) < 5%15 - 25%
Processing Time (96-well) 45 - 60 minutes15 - 20 minutes
Best Use Case Trace quantification (pg/mL), PK studies.High-throughput screening, tox panels.

Detailed Experimental Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol utilizes a 30 mg / 1 mL MCX SPE cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

SPE_Workflow A 1. Sample Pre-treatment Acidify to pH ~3 (2% FA) Protonates Piperidine Nitrogen B 2. Sorbent Conditioning 100% MeOH followed by 2% FA Activates Polymeric Sorbent A->B C 3. Sample Loading Analyte Binds via Strong Cation Exchange (Ionic Interaction) B->C D 4. Aqueous Wash 2% FA in Water Removes Polar Neutrals/Acids C->D E 5. Organic Wash 100% MeOH Removes Hydrophobic Lipids D->E F 6. Target Elution 5% NH4OH in MeOH Deprotonates Amine, Breaks Ionic Bond E->F G 7. Evaporation & Reconstitution N2 Gas at 35°C -> HILIC Mobile Phase F->G

Figure 2: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic polar amines.

Step-by-Step Procedure:

  • Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of SIL-IS. Add 200 µL of 2% Formic Acid (FA) in LC-MS grade water. Vortex for 30 seconds. (Causality: Drops pH below 4, ensuring 100% ionization of the piperidine nitrogen for optimal ion-exchange binding).

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the MCX cartridge, followed by 1.0 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample (420 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% FA in water. (Causality: Washes away salts, highly polar neutral compounds, and acidic analytes that do not bind to the cation exchange sites).

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. (Causality: Because the analyte is ionically locked to the sorbent, this aggressive organic wash safely strips away hydrophobic interferences and matrix lipids without eluting the target)[4].

  • Elution: Apply 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Collect the eluate. (Causality: The high pH neutralizes the basic amine, breaking the electrostatic bond and allowing the methanol to sweep the free base off the sorbent).

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 35°C . (Critical Note: Do not exceed 40°C, as carbamates are susceptible to thermal degradation in basic environments). Reconstitute in 100 µL of initial mobile phase (e.g., 95% Acetonitrile / 5% 10 mM Ammonium Formate for HILIC analysis).

Protocol B: Protein Precipitation with Phospholipid Removal (High-Throughput)

For rapid clinical screening where extreme sensitivity is not required, Phospholipid Removal (PLR) plates offer a viable alternative[5].

Step-by-Step Procedure:

  • Crash: Aliquot 100 µL of biological matrix into a 96-well PLR plate (e.g., Phenomenex Phree or Waters Ostro).

  • Spike: Add 10 µL of SIL-IS.

  • Precipitate: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. (Causality: The 4:1 organic-to-aqueous ratio forces protein denaturation and precipitation).

  • Mix: Aspirate and dispense 3 times using a multichannel pipette to ensure complete matrix crashing.

  • Filter: Apply positive pressure (10-15 psi) for 2 minutes. The PLR sorbent will selectively trap phospholipids (via Lewis acid-base interactions with the phosphate headgroups) while the precipitated proteins are caught by the upper frit.

  • Dilute/Inject: The resulting filtrate can be diluted 1:1 with aqueous buffer and injected directly onto a HILIC or mixed-mode LC column.

References

  • Spectroscopy Europe. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Spectroscopy Europe, Dec 2018. Available at:[Link]

  • Biocompare. "Solid Phase Extraction in LC-MS Sample Preparation." Biocompare Editorial, Oct 2020. Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research." myadlm.org, Mar 2025. Available at:[Link]

Sources

Application Note: Strategic Incorporation of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally constrained peptidomimetics relies heavily on the integration of functionalized heterocyclic scaffolds. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) is a highly versatile, chiral secondary amine building block. This application note provides a comprehensive, self-validating protocol for integrating this sterically demanding scaffold into peptide chains. By detailing the mechanistic causality behind reagent selection and reaction timing, this guide empowers researchers to achieve high-yielding amide bond formations while suppressing common side reactions such as epimerization and guanidinium byproduct formation.

Chemical Rationale & Structural Significance

In medicinal chemistry, the piperidine ring is a privileged scaffold known to enhance metabolic stability and aqueous solubility [1]. The specific utility of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride stems from two distinct structural features:

  • The (3R) Chiral Center: Introduces a rigid conformational constraint, directing the spatial orientation of the attached functional groups to precisely match target binding pockets (e.g., in kinase or protease inhibitors).

  • The Methyl Carbamate (Moc) Group: Unlike traditional acid-labile (Boc) or base-labile (Fmoc) protecting groups, the Moc group is exceptionally robust. It is stable to standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails (e.g., 95% TFA) and Fmoc-deprotection conditions (20% piperidine) [2]. Consequently, the Moc group is typically utilized not as a temporary protecting group, but as a permanent, stable hydrogen-bond acceptor/donor pharmacophore in the final drug molecule.

Physicochemical Properties

To ensure accurate stoichiometric calculations and proper handling, the quantitative data for this building block is summarized below.

PropertyValue
Chemical Name Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
CAS Registry Number 1884705-30-9
Molecular Formula C₇H₁₅ClN₂O₂
Molecular Weight 194.66 g/mol
Stereochemistry (3R)
Protecting Group Methyl Carbamate (Moc)
Reactive Site Secondary amine (Piperidine N1)
Physical State Solid (White to off-white powder)

Experimental Workflow & Mechanistic Insights

The coupling of a carboxylic acid to the secondary amine of a functionalized piperidine requires highly efficient activation due to the steric hindrance imposed by the adjacent (3R)-substituent.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard carbodiimides (EDC/DIC). HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the HATU pyridine ring provides a neighboring-group effect, accelerating the nucleophilic attack of the hindered secondary amine while minimizing the lifespan of the activated intermediate, thereby suppressing epimerization of the carboxylic acid [3].

Workflow Acid Fmoc-AA-OH (Carboxylic Acid) Activation Activation HATU / DIPEA 0 °C, 3 min Acid->Activation ActiveEster OAt-Active Ester Activation->ActiveEster Coupling Coupling Reaction RT, 2-4 hrs ActiveEster->Coupling Amine Methyl N-[(3R)-piperidin-3-yl] carbamate HCl FreeBase Free-Basing DIPEA RT Amine->FreeBase FreeBase->Coupling Product Peptidomimetic Conjugate Coupling->Product

Fig 1: HATU-mediated amide coupling workflow for methyl N-[(3R)-piperidin-3-yl]carbamate.

Step-by-Step Methodology: Amide Bond Formation

This protocol outlines the solution-phase coupling of the piperidine building block to an Fmoc-protected amino acid. It is designed as a self-validating system: the sequential addition prevents side reactions, and the specific aqueous washes selectively remove byproducts.

Scale: 1.0 mmol

Reagents Required:
  • Fmoc-AA-OH: 1.0 mmol (1.0 eq)

  • Methyl N-[(3R)-piperidin-3-yl]carbamate HCl: 1.2 mmol (1.2 eq)

  • HATU: 1.05 mmol (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 3.5 mmol (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Protocol Steps:
  • Acid Pre-activation: In a dry 25 mL round-bottom flask under inert atmosphere (N₂), dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in 5 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add DIPEA (1.5 eq) dropwise. Stir for exactly 3 minutes.

    • Expert Insight: Pre-activation at 0 °C is critical. It allows the complete formation of the OAt-active ester while thermally suppressing the formation of oxazolone intermediates, which are the primary culprits behind racemization/epimerization.

  • Amine Free-Basing: In a separate vial, suspend methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (1.2 eq) in 5 mL of anhydrous DMF. Add DIPEA (2.0 eq) and sonicate for 30 seconds until a homogenous solution is achieved.

    • Expert Insight: The amine must be free-based independently. Adding the unneutralized amine salt directly to the HATU mixture requires excess base in situ, which can lead to the unreacted amine attacking the uronium salt directly, forming a dead-end tetramethylguanidinium byproduct.

  • Nucleophilic Acyl Substitution: Slowly transfer the free-based piperidine solution to the pre-activated acid mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Reaction Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the Fmoc-AA-OH mass peak is consumed and the desired conjugate mass [M+H]⁺ is dominant.

  • Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with 5% aqueous citric acid (2 × 20 mL) to remove unreacted piperidine and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid and acidic HATU byproducts (HOAt).

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Optimization

Even with robust protocols, sterically hindered secondary amines can present challenges. Use the following diagnostic logic to troubleshoot:

  • Observation: High levels of unreacted Fmoc-AA-OH and formation of a +99 Da mass adduct on the amine.

    • Causality: Formation of a guanidinium byproduct. This occurs when the secondary amine reacts directly with HATU.

    • Solution: Ensure strict adherence to the 2-step addition protocol. Increase the acid pre-activation time to 5 minutes before adding the free-based amine.

  • Observation: Incomplete conversion after 4 hours, despite no byproduct formation.

    • Causality: Severe steric hindrance from the (3R)-methyl carbamate group restricting the trajectory of nucleophilic attack.

    • Solution: Increase the reaction concentration (reduce DMF volume by 50%) or gently elevate the reaction temperature to 40 °C. Alternatively, switch the coupling reagent to COMU, which has a less sterically demanding morpholino group compared to the dimethylamino groups of HATU [3].

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition). Wuts, P. G. M. (2014). John Wiley & Sons. URL:[Link]

  • Peptide coupling reagents, more than a letter soup. El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Application and Protocol Guide for the Crystallization of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for developing a robust crystallization protocol for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS 1884705-30-9). While a specific, validated protocol for this compound is not publicly available, this guide offers a systematic and scientifically-grounded approach for researchers, scientists, and drug development professionals to successfully obtain high-quality crystalline material. The protocols detailed herein are designed to be self-validating, enabling the user to screen for optimal conditions and troubleshoot common challenges in crystallization.

Introduction: The Scientific Rationale

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a small organic molecule that possesses several key structural features influencing its crystallization behavior. As a hydrochloride salt, it is expected to be a polar, crystalline solid with a relatively high melting point. The presence of the piperidine ring, the carbamate group, and the hydrochloride salt functionality dictates its solubility in various solvents. Carbamates can participate in hydrogen bonding, which is a crucial factor in the formation of a stable crystal lattice.[1][2] The primary challenge in crystallizing such a molecule is to identify a solvent or solvent system in which it has limited solubility at room temperature but is sufficiently soluble at elevated temperatures, or to find a suitable anti-solvent that can induce crystallization from a solution.

The objective of this guide is to provide a logical workflow for the systematic screening of solvents and crystallization techniques to achieve this goal. The methodologies described are based on established principles of small molecule crystallization.[3][4]

Physicochemical Properties and Initial Considerations

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a successful crystallization protocol.

PropertyValue/InformationSource
CAS Number 1884705-30-9[5]
Molecular Formula C₇H₁₅ClN₂O₂[5]
Molecular Weight 194.66 g/mol [6]
Predicted Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and less soluble in non-polar aprotic solvents (e.g., hexane, toluene).General chemical principles

Experimental Workflow for Protocol Development

The development of a crystallization protocol is an iterative process of screening and optimization. The following workflow provides a systematic approach.

Crystallization Protocol Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Solubility Screening B Technique Screening A->B Informed by solubility data C Refine Solvent System B->C D Optimize Cooling/Evaporation Rate C->D E Scale-Up D->E F Crystal Analysis (e.g., XRPD, DSC) E->F

Caption: A systematic workflow for the development of a crystallization protocol.

Detailed Protocols

Protocol 1: Solubility Screening

Objective: To identify suitable solvents and anti-solvents for the crystallization of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

Materials:

  • Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride

  • A selection of solvents with varying polarities (see table below)

  • Small vials (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • Heating block or water bath

Solvent Selection Guide:

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolLikely to be good "dissolving" solvents due to the polar nature of the hydrochloride salt.[7]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)May offer intermediate solubility, potentially useful for slow evaporation or as part of a binary solvent system.
Non-Polar Hexane, Heptane, Toluene, Dichloromethane (DCM)Likely to be "non-solvents" or anti-solvents.

Procedure:

  • Add approximately 10 mg of the compound to a vial.

  • Add the test solvent dropwise at room temperature while stirring until the solid dissolves. Record the approximate volume of solvent used.

  • If the compound does not dissolve in approximately 1 mL of solvent, gently heat the vial and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to observe for crystal formation.

  • Document your observations in a table similar to the one below.

Hypothetical Solubility Data Table:

SolventSolubility at RT (approx. mg/mL)Solubility at 50°C (approx. mg/mL)Observations upon Cooling
Water>50>100No crystals
Methanol>50>100No crystals
Ethanol~20>50Small needles form
Isopropanol~5~30Good crystals form
Acetone<2~10Powder precipitates
Acetonitrile<2~15Small crystals form
HexaneInsolubleInsolubleN/A
TolueneInsolubleInsolubleN/A
Protocol 2: Slow Cooling Crystallization

Objective: To obtain crystals by dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly.

Procedure:

  • Based on the solubility screening, select a solvent in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature (e.g., isopropanol from the hypothetical data).

  • In a clean flask, dissolve the compound in the minimum amount of the hot solvent to form a saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

  • Once at room temperature, the flask can be transferred to a refrigerator or ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Addition (Solvent-Layering)

Objective: To induce crystallization by adding a "non-solvent" to a solution of the compound.

Anti_Solvent_Addition A Dissolve compound in a 'good' solvent B Slowly add a miscible 'anti-solvent' A->B C Induce supersaturation B->C D Crystal nucleation and growth C->D

Caption: The principle of anti-solvent crystallization.

Procedure:

  • Dissolve the compound in a "good" solvent (e.g., methanol) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., acetone or hexane) dropwise to the solution with gentle stirring until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the container and allow it to stand undisturbed at room temperature.

  • Collect and dry the crystals as described in Protocol 2.

Protocol 4: Vapor Diffusion

Objective: To grow high-quality single crystals by slowly changing the solvent composition through vapor phase diffusion.[4][8]

Procedure:

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., ethanol) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization over time.

  • Monitor for crystal growth over several days.

Troubleshooting

ProblemPotential CauseSuggested Solution
No crystals form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the container with a glass rod to induce nucleation. Add a seed crystal.[9]
Oiling out The compound is coming out of solution above its melting point.Add more of the "good" solvent to keep the compound in solution at a lower temperature.[9]
Formation of fine powder Crystallization is occurring too rapidly.Slow down the cooling rate. Use a solvent system that provides slightly higher solubility.
Low yield Too much solvent was used. The compound has significant solubility in the mother liquor.Use the minimum amount of hot solvent for dissolution. Cool the solution for a longer period at a lower temperature.[10]

References

  • University of Washington. Crystallisation Techniques. (2006). Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Crystallization course. crystallization of small molecules. Available from: [Link]

  • LibreTexts, Chemistry. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • Massachusetts Institute of Technology. Growing Crystals. Available from: [Link]

  • University of Florida, Center for X-ray Crystallography. Crystal Growing Tips. (2015). Available from: [Link]

  • McMaster University. 4. Crystallization. Available from: [Link]

  • Stanford University. Crystal Growth. Biology Linac Coherent Light Source. Available from: [Link]

  • PubChem. Carbamate. National Institutes of Health. Available from: [Link]

  • ACS Publications. Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. (2021). Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Available from: [Link]

  • Taylor & Francis Online. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. (2015). Available from: [Link]

  • MDPI. Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2024). Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • INCHEM. Carbamate pesticides: a general introduction (EHC 64, 1986). Available from: [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical libraries is paramount. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a highly versatile building block, but its specific chemical topology—a secondary amine protected by a methyl carbamate, formulated as a hydrochloride salt—makes it uniquely vulnerable to environmental degradation.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and preventing the degradation of this specific compound.

The Mechanics of Degradation: Why Does It Fail?

To prevent degradation, we must first understand the causality behind it. The primary enemy of piperidine carbamate hydrochlorides is not temperature alone, but moisture.

  • Hygroscopicity & Deliquescence : The hydrochloride salt renders the compound highly hygroscopic. Upon exposure to ambient humidity, the crystalline lattice absorbs water, eventually dissolving into an aqueous film (deliquescence).

  • Hydrolytic Cleavage : While carbamates are generally more stable than standard esters,. Once moisture is absorbed, the localized acidic environment (driven by the HCl salt) catalyzes the nucleophilic attack of water on the carbamate carbonyl. This cleaves the molecule into the free (3R)-piperidin-3-amine, methanol, and carbon dioxide.

  • Thermal Acceleration : Elevated temperatures do not just degrade the molecule directly; they exponentially increase the kinetics of the hydrolytic pathway and can lead to the dissociation of the HCl salt, causing unwanted free-basing.

Degradation Compound Methyl N-[(3R)-piperidin-3-yl] carbamate HCl Moisture Moisture Exposure (Hygroscopicity) Compound->Moisture Absorbs H2O Heat Thermal Stress (>25°C) Compound->Heat Heat exposure Hydrolysis Carbamate Hydrolysis (Cleavage to Amine & CO2) Moisture->Hydrolysis Catalyzes FreeBasing HCl Dissociation (Free Base Formation) Heat->FreeBasing Accelerates FreeBasing->Hydrolysis pH shift

Degradation pathways of piperidine carbamate HCl under environmental stress.

Troubleshooting & FAQs

Q: My powder has turned into a sticky, gummy residue. Can I still use it? A: No. This physical change is deliquescence, indicating severe moisture ingress. Once the compound becomes gummy, hydrolytic cleavage of the carbamate has likely already begun. Discard the batch, as the presence of the free amine will introduce significant impurities into your downstream synthetic or biological assays.

Q: We store our compound at -20°C, but NMR still shows degradation after 6 months. Why? A: Cold storage without proper thermal equilibration is a common pitfall. If you open a -20°C vial in a humid room without letting it equilibrate to room temperature first, atmospheric moisture instantly condenses on the cold powder. You are essentially trapping water inside the vial when you reseal it, initiating the hydrolysis cascade.

Q: How can I detect early-stage degradation before it ruins my experiment? A: Do not rely solely on visual inspection. Implement a self-validating QC check using LC-MS or HPLC-UV. Look for the appearance of the highly polar (3R)-piperidin-3-amine peak (a loss of 58 Da corresponding to the cleaved methyl carbamate group).

Quantitative Stability Data

To guide your storage strategy, here is a synthesized breakdown of expected shelf-life based on environmental variables. As a rule of thumb,[1].

Storage ConditionTemperatureHumidity ControlEstimated Shelf LifePrimary Degradation Risk
Ambient (Open) 25°CNone (>50% RH)< 1 weekRapid deliquescence & hydrolysis
Ambient (Sealed) 25°CDesiccated3 - 6 monthsSlow thermal degradation
Refrigerated 2-8°CDesiccated1 - 2 yearsTrace moisture ingress
Freezer -20°CDesiccated> 5 yearsMinimal (Optimal condition)
Standard Operating Procedure: Self-Validating Storage Workflow

Do not just store the compound; engineer a micro-environment that actively prevents degradation. The following protocol ensures absolute chemical integrity and includes[2].

Step 1: Thermal Equilibration

  • Action : Before opening any cold-stored container, place it in a vacuum desiccator at room temperature for at least 60 minutes.

  • Causality : This prevents the condensation of atmospheric water onto the hygroscopic salt, which is the primary trigger for carbamate hydrolysis.

Step 2: Inert Atmosphere Transfer

  • Action : Transfer the bulk container into a glovebox purged with Argon (or dry Nitrogen).

  • Causality : Argon is heavier than air and displaces both oxygen and trace moisture, neutralizing the compound's hygroscopic tendencies during handling.

Step 3: Aliquoting

  • Action : Weigh the compound into pre-dried, amber glass vials. Create single-use aliquots (e.g., 10 mg or 50 mg).

  • Causality : Amber glass mitigates photolytic stress. Single-use aliquots are the most critical step: they completely eliminate the repeated freeze-thaw and moisture-exposure cycles that ruin bulk powders.

Step 4: Sealing and Desiccation

  • Action : Seal the vials with PTFE-lined caps. Place the vials inside a secondary Mylar pouch containing indicating silica gel, and vacuum seal the pouch.

  • Causality : Standard polyethylene caps are permeable to moisture over time; PTFE provides a superior barrier. The secondary desiccant creates a fail-safe ~0% RH micro-environment.

Step 5: Quality Control (Self-Validation)

  • Action : Perform Karl Fischer (KF) titration on one random aliquot immediately after sealing, and again at 6-month intervals.

  • Causality : KF titration quantifies trace water down to the ppm level. If the water content exceeds 0.5% w/w, the micro-environment has failed, and the batch must be re-lyophilized before irreversible hydrolysis occurs.

StorageWorkflow Start Receipt of Compound Glovebox Transfer to Glovebox (Argon/N2 atm) Start->Glovebox Aliquoting Aliquoting into Amber Vials Glovebox->Aliquoting Desiccant Add Desiccant & Seal (PTFE Caps) Aliquoting->Desiccant Storage Store at 2-8°C (Short-term) or -20°C Desiccant->Storage Validation Validation: Karl Fischer Titration Storage->Validation Periodic Check

Workflow for the handling and long-term storage of hygroscopic salts.

References
  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." National Institutes of Health (NIH) / PMC.[Link]

  • "What are the storage stability of Piperidine Series compounds over time?" BTC Pharmtech.[Link]

Sources

Technical Support Center: Troubleshooting methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the solubility and stability of amine hydrochloride salts in organic solvents. This guide is specifically engineered for researchers and drug development professionals experiencing precipitation issues with methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in Dimethyl sulfoxide (DMSO).

Here, we bypass superficial fixes and delve into the thermodynamic and kinetic causality behind solvent-solute incompatibility, providing self-validating protocols to rescue your assays.

Compound & Solvent Profiling

Before troubleshooting, it is critical to understand the physicochemical parameters of the compound and the solvent environment. methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a chiral, secondary amine hydrochloride salt. While the free base is highly lipophilic, the hydrochloride salt introduces ionic character that alters its solvation dynamics in aprotic solvents like DMSO.

Quantitative Data Summary
PropertyValueSource
Chemical Name methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride[1]
CAS Number 1884705-30-9[1]
Molecular Weight 194.66 g/mol [1]
Molecular Formula C7H15ClN2O2[1]
Topological Polar Surface Area 50.4 Ų[1]
DMSO Freezing Point (Pure) ~18.5 °C (65.3 °F)[2]

The Causality of Precipitation: Why Does It Happen?

Precipitation of amine hydrochlorides in DMSO is rarely due to chemical degradation; rather, it is a physical phenomenon driven by three primary mechanisms:

  • Hygroscopicity and Water Absorption: DMSO is intensely hygroscopic. A standard 1536-well microplate containing pure DMSO can absorb over 6% water by volume in just one hour at ~40% relative humidity[2]. When water enters the DMSO environment, the hydrogen-bonding network becomes highly structured and viscous[3]. This reduces the size of the solvation cavity available for the lipophilic piperidine ring, drastically lowering solubility and forcing the compound to crash out[4].

  • Thermal Crystallization (Freezing): Pure anhydrous DMSO has a remarkably high freezing point of 18.5 °C[2]. If your laboratory is heavily air-conditioned or reagents are kept on ice, the DMSO itself will crystallize. This is frequently misdiagnosed as compound precipitation[5].

  • Solvent Shock During Dilution: When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the localized concentration of the compound exceeds its aqueous solubility limit before the DMSO can uniformly disperse, resulting in immediate supersaturation and a "milky" precipitate[6].

Mechanism A Anhydrous DMSO (Aprotic Solvation) C Hydrated DMSO Network (Structured/Viscous) A->C B Atmospheric Moisture (H2O Absorption) B->C D Reduced Solvation Cavity for Lipophilic Moiety C->D E Amine HCl Salt Crystallization D->E

Mechanism of water-induced precipitation in hygroscopic DMSO.

Diagnostic Workflow

Use the following logical matrix to identify the root cause of your specific precipitation event.

G Start Precipitation Observed TempCheck Is Lab Temp < 20°C? Start->TempCheck TempYes DMSO Freezing. Warm to 37°C. TempCheck->TempYes Yes WaterCheck Is DMSO Stock Old/Opened? TempCheck->WaterCheck No WaterYes Water Absorption. Use Anhydrous DMSO. WaterCheck->WaterYes Yes DilutionCheck Occurred During Aqueous Dilution? WaterCheck->DilutionCheck No DilutionYes Solvent Shock. Use Reverse Addition. DilutionCheck->DilutionYes Yes

Diagnostic workflow for resolving compound precipitation in DMSO.

Step-by-Step Experimental Protocols

Protocol A: Rescuing a Precipitated Stock Solution

If your methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride stock has crashed out during storage, follow this self-validating protocol to redissolve it without degrading the molecule.

  • Visual Inspection: Confirm the vial is tightly sealed to prevent further moisture ingress.

  • Thermal Equilibration: Place the sealed vial in a 37 °C water bath for 5–10 minutes. Causality: This raises the temperature well above DMSO's freezing point (18.5 °C) and increases the kinetic energy of the solvent molecules, aiding dissolution[4][7].

  • Acoustic Cavitation (Sonication): Transfer the vial to an ultrasonic bath for 10–15 minutes[4]. Causality: High-frequency sound waves create microscopic cavitation bubbles that disrupt the crystalline lattice of the precipitated salt, forcing it back into solution.

  • Validation Check: Hold the vial against a light source. If the solution is completely optically clear, the compound is rescued.

  • Aliquotting: Immediately dispense the rescued solution into single-use, tightly sealed microcentrifuge tubes and store at -20 °C or -80 °C to prevent repeated freeze-thaw cycles[4][7].

Protocol B: "Reverse Addition" to Prevent Solvent Shock During Dilution

When preparing final assay concentrations, adding aqueous buffer directly to your DMSO stock often causes immediate precipitation[6]. Use the reverse addition method.

  • Buffer Preparation: Dispense the full required volume of your final aqueous assay buffer into a sterile tube[6].

  • Vortexing: Place the tube containing the aqueous buffer on a vortex mixer at a medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add your concentrated DMSO stock dropwise directly into the center of the vortex[6].

  • Causality: This method ensures the DMSO is instantly and infinitely diluted into the aqueous phase, preventing localized micro-environments where the compound concentration exceeds its solubility limit[6].

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear when I made it, but after a week in the -20 °C freezer, it has a white precipitate that won't easily dissolve at room temperature. What happened? A: This is a classic symptom of moisture absorption combined with freeze-thaw stress. Amorphous compounds or initial solvates may dissolve easily at first, creating a kinetically stable but thermodynamically unstable "metastable" solution[3]. As the DMSO absorbs atmospheric water during handling, and is subsequently subjected to freezing, the compound transitions to a lower-energy, highly stable crystalline state that is much harder to redissolve[3]. You must use Protocol A (Heat + Sonication) to break this new crystalline lattice.

Q: My lab is quite cold, and my DMSO looks like a slushy gel. Is my methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride ruined? A: No, the compound is intact. Because pure DMSO freezes at approximately 18.5 °C (64 °F), it easily solidifies in cool laboratory environments[2][5]. Never use direct, extreme heat (like a microwave or hot plate) to thaw it, as this can cause localized thermal degradation of the amine[5]. Simply use a gentle warm water bath (37 °C)[5].

Q: I diluted my 50 mM DMSO stock into PBS, and it immediately turned milky white. I need the final concentration to be high for my assay. What are my options? A: You have hit the aqueous solubility limit of the compound, exacerbated by "solvent shock"[6]. First, attempt the Reverse Addition method (Protocol B)[6]. If it still precipitates, you must either:

  • Increase the final DMSO concentration in your assay (if your biological system tolerates >1% DMSO)[8].

  • Prepare a less concentrated initial DMSO stock (e.g., 10 mM instead of 50 mM) so the concentration gradient during mixing is less severe[7].

Q: Does the fact that this is a hydrochloride (HCl) salt make it harder to dissolve in DMSO? A: It can. While DMSO is an excellent aprotic solvent for lipophilic free bases, the introduction of a chloride counterion requires the solvent to stabilize a charge. If the DMSO is perfectly anhydrous, solubility is usually fine. However, the moment water is introduced, the water molecules preferentially solvate the chloride ions, which alters the ionic interactions and strips the solvation shell away from the piperidine moiety, causing the salt to precipitate[2]. Always use freshly opened, anhydrous DMSO[4].

Sources

Technical Support Center: Optimizing Reactions with Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride . This chiral, bifunctional building block is widely used in drug discovery. However, the presence of the hydrochloride salt, the reactive secondary piperidine amine, and the methyl carbamate-protected primary amine presents unique chemoselectivity, solubility, and handling challenges[1].

This guide provides field-proven troubleshooting protocols, causal explanations for common failures, and self-validating workflows to maximize your reaction yields.

Section 1: Salt Handling and Free-Basing Protocols

FAQ 1: Why is my N-alkylation yield below 20% even when using an excess of electrophile?

Causality: This substrate is supplied as a hydrochloride salt to prevent oxidative degradation and ensure shelf stability. In its protonated state, the piperidine nitrogen is completely non-nucleophilic. If the base used is too weak (e.g., NaHCO₃ in biphasic conditions without a phase transfer catalyst) or if the solvent prevents salt dissolution, the active free base is never generated in sufficient concentration. Furthermore, piperidine HCl salts have high melting points and notably poor solubility in aprotic solvents like DCM or THF[2].

Self-Validating Protocol: In Situ Free-Basing & Alkylation

  • Suspend 1.0 eq of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in anhydrous DCM (0.1 M concentration).

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Checkpoint: The cloudy suspension must become a clear solution within 10-15 minutes at room temperature. If it remains cloudy, the HCl salt has not been fully neutralized.

  • Cool the reaction to 0 °C to prevent exothermic side reactions.

  • Add 1.1 eq of the alkyl halide dropwise.

  • Warm to room temperature and stir for 4–6 hours, monitoring via LC-MS.

Table 1: Base Screening for N-Alkylation of Piperidine HCl Salts

Base (2.5 eq)SolventSolubility of SaltChemoselectivity (Piperidine vs Carbamate)Typical Yield
K₂CO₃MeCNPoor (Heterogeneous)Excellent45-55%
TEADCMGoodGood (Some competitive alkylation if heated)70-80%
DIPEADCM/THFExcellentExcellent (Steric bulk prevents side reactions)>90%
NaHDMFExcellentPoor (Deprotonates carbamate N-H)<30%

Section 2: Chemoselectivity - Protecting the Carbamate

FAQ 2: During Buchwald-Hartwig cross-coupling, I am observing a mixture of products. How do I direct the reaction exclusively to the piperidine nitrogen?

Causality: The methyl carbamate group (-NHCOOMe) contains an acidic proton (pKa ~ 15-17). Strong bases like Sodium tert-butoxide (NaOtBu), which are standard in Pd-catalyzed aminations, can deprotonate the carbamate. This leads to competitive N-arylation at the carbamate nitrogen. To optimize yield, you must tune the base and the ligand to favor the more nucleophilic, but less acidic, secondary piperidine amine.

Solution: Switch to a milder base like Cesium Carbonate (Cs₂CO₃) and utilize a ligand like RuPhos or BrettPhos. These ligands create a steric environment around the palladium center that is highly selective for secondary aliphatic amines over primary amides or carbamates.

G Substrate Piperidine Free Base (Secondary Amine + Carbamate) CondA Mild Base (Cs2CO3) RuPhos Pd G3 Substrate->CondA CondB Strong Base (NaOtBu) High Heat Substrate->CondB PathA Piperidine N-Attack (Desired Product) PathB Carbamate N-Attack (Undesired Byproduct) CondA->PathA CondB->PathB

Caption: Chemoselectivity pathways based on base strength and catalytic conditions.

Section 3: Stereochemical Integrity

FAQ 3: Is there a risk of racemizing the (3R) stereocenter during reductive amination or harsh basic workups?

Causality: The (3R) stereocenter in the piperidine ring is generally stable because it lacks a highly acidic alpha-proton. However, optimization studies of piperidine-based biologically active substances show that extreme pH fluctuations (e.g., prolonged reflux in 6M HCl or strong NaOH) can lead to carbamate hydrolysis or retro-Michael/Michael addition pathways, which indirectly risks the stereocenter[3].

Self-Validating Protocol: Mild Reductive Amination

  • Mix 1.0 eq of the piperidine HCl salt and 1.2 eq of the target aldehyde in DCE/MeOH (1:1).

  • Add 1.2 eq of Sodium acetate (NaOAc) to buffer the HCl salt.

    • Validation Checkpoint: Spot the mixture on pH paper. It should indicate a slightly acidic environment (pH 5-6), which is the thermodynamic sweet spot for iminium ion formation.

  • Stir for 2 hours at room temperature.

  • Add 1.5 eq of Sodium triacetoxyborohydride (STAB) in small portions to prevent thermal spikes.

  • Quench with saturated aqueous NaHCO₃ to preserve the carbamate and lock the (3R) configuration.

G Start Piperidine HCl Salt + Aldehyde Buffer Add NaOAc (Buffer to pH 5-6) Start->Buffer Iminium Iminium Ion Intermediate Buffer->Iminium Reduce Add STAB (Reducing Agent) Iminium->Reduce Product (3R)-N-Alkyl Piperidine Reduce->Product

Caption: Buffered reductive amination workflow preserving the (3R) stereocenter.

Section 4: Aqueous Solubility and Extraction Issues

FAQ 4: I am losing my product during the aqueous workup. How can I improve recovery?

Causality: Piperidine derivatives, especially those with polar functional groups like carbamates, exhibit significant aqueous solubility. Salification (forming the HCl salt) drastically increases water solubility, often exceeding 5000 μg/mL at low pH[4]. If the aqueous phase during your workup is neutral or slightly acidic, the secondary amine becomes protonated, pulling the product entirely into the aqueous layer.

Solution: Ensure the aqueous phase is strictly basified (pH > 10) using Na₂CO₃ or NaOH before extraction. Extract with a highly organic-soluble solvent like EtOAc or a mixture of CHCl₃/iPrOH (3:1) to maximize the recovery of the polar free base.

References
  • The Hive Forum Archive: Freebasing Piperidine HCl. Retrieved from:[Link]

  • National Institutes of Health (PMC): Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from:[Link]

  • National Institutes of Health (PMC): Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Retrieved from:[Link]

  • MDPI: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from:[Link]

Sources

Technical Support Center: Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9).

This molecule is a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). The two-step synthesis—acylation of (3R)-1-Boc-3-aminopiperidine followed by acidic Boc deprotection—appears straightforward but is highly susceptible to impurity generation if reaction kinetics and phase behaviors are not strictly controlled.

Process Overview & Mechanistic Pathways

The synthesis relies on the nucleophilic attack of the primary amine of (3R)-1-Boc-3-aminopiperidine on methyl chloroformate, followed by the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Understanding the divergent pathways that lead to impurities is the first step in process optimization.

SynthesisPathway SM (3R)-1-Boc-3-aminopiperidine Step1 Acylation (Methyl chloroformate, TEA, DCM) SM->Step1 Int1 (3R)-1-Boc-3-(methoxycarbonylamino)piperidine Step1->Int1 Main Pathway Imp1 Impurity: Bis-acylated Byproduct Step1->Imp1 Excess Reagent Imp2 Impurity: TEA·HCl Carryover Step1->Imp2 Poor Wash Step2 Boc Deprotection (4M HCl in Dioxane) Int1->Step2 API Methyl N-[(3R)-piperidin-3-yl]carbamate HCl Step2->API Complete Rxn Imp3 Impurity: Incomplete Deprotection Step2->Imp3 Premature Quench Imp4 Impurity: N-tert-butylated Piperidine Step2->Imp4 Cation Trapping

Figure 1: Synthesis workflow and critical impurity formation pathways.

Quantitative Impurity Profile

To effectively troubleshoot, you must first identify the impurity. Below is a summarized analytical profile of the most common impurities encountered during this workflow, alongside their root causes and targeted purge strategies.

ImpurityChemical NatureRelative Retention Time (RRT)Mass (m/z, M+H)OriginPurge Strategy
Unreacted SM (3R)-1-Boc-3-aminopiperidine1.45201.1Incomplete Step 1Add 0.1 eq excess methyl chloroformate.
Over-acylation Bis-methoxycarbonyl derivative1.62317.2Excess reagent / High TempControl addition rate strictly at 0–5 °C.
Incomplete Deprotection (3R)-1-Boc-3-(methoxycarbonylamino)piperidine1.80259.2Premature precipitationAdd 5% MeOH co-solvent during Step 2.
Alkylation Byproduct N-tert-butylated derivative1.15215.2t-Butyl cation attackScavenger addition or MTBE trituration.
Inorganic Ash Triethylamine hydrochlorideN/A (Salt)N/ACarryover from Step 11M HCl aqueous wash of Step 1 organic layer.

Troubleshooting & FAQs (Q&A)

Q1: Why does my final API contain high levels of inorganic ash (TEA·HCl), and how do I prevent this?

Causality: Triethylamine hydrochloride (TEA·HCl) is generated as a stoichiometric byproduct during the acylation step. While it is a salt, it possesses partial solubility in dichloromethane (DCM). If the organic phase is not aggressively washed with an aqueous phase, TEA·HCl carries over into the Boc deprotection step. Because the final product is also isolated as a hydrochloride salt via precipitation, the TEA·HCl will co-precipitate, artificially inflating your yield and failing ash/residue on ignition (ROI) specifications. Solution: Implement a self-validating washing protocol. Wash the DCM layer with 1M aqueous HCl until the aqueous wash maintains a pH of <2. This ensures all free TEA and TEA·HCl are partitioned into the aqueous waste.

Q2: I am observing a +56 Da mass impurity (m/z 215.2) in my final product. What is the mechanism of its formation?

Causality: The +56 Da mass corresponds to the addition of a tert-butyl group. During the acid-catalyzed cleavage of the Boc group, a highly reactive tert-butyl cation is generated. Under ideal conditions, this cation reacts with the chloride anion to form volatile tert-butyl chloride, or eliminates a proton to form isobutylene gas [1]. However, if the local concentration of the newly liberated secondary amine (the piperidine ring) is high, the cation can act as an electrophile and alkylate the amine, forming an irreversible N-tert-butyl impurity [2]. Solution: Ensure a high molar excess of chloride (using 4M HCl in dioxane) to outcompete the amine for the cation. If the issue persists, add a cation scavenger such as anisole (1.0 equivalent) to the deprotection mixture.

MechanismPathway BocAmine Boc-Protected Intermediate Protonation HCl Addition (Protonation of Carbonyl) BocAmine->Protonation Cleavage Cleavage (Formation of t-Butyl Cation) Protonation->Cleavage Product Desired Piperidine HCl Salt Cleavage->Product Loss of CO2 Volatile t-Butyl Chloride (Volatile) Cleavage->Volatile Cl- Attack Impurity N-tert-Butyl Impurity (+56 Da) Cleavage->Impurity Amine Alkylation

Figure 2: Mechanistic divergence during Boc deprotection yielding N-alkylated impurities.

Q3: The Boc deprotection stalls at 90-95% conversion when using 4M HCl in dioxane. Adding more acid doesn't push it to completion. Why?

Causality: The product, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, is highly polar and completely insoluble in dioxane. As the reaction progresses, the product rapidly precipitates out of the solution. If precipitation occurs too quickly, the solid matrix physically traps unreacted starting material inside the crystal lattice, shielding it from the HCl reagent. This is a phase-transfer limitation, not a kinetic one. Solution: Modify the solvent system to delay precipitation. Adding 5–10% (v/v) methanol to the dioxane keeps the intermediate and product in solution longer, ensuring homogeneous deprotection. Once HPLC confirms >99.5% conversion, you can manually induce precipitation by adding an anti-solvent like methyl tert-butyl ether (MTBE) [3].

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; they contain built-in physical and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of (3R)-1-Boc-3-(methoxycarbonylamino)piperidine
  • Setup: Charge a dry, nitrogen-purged reactor with (3R)-1-Boc-3-aminopiperidine (1.0 eq, 100 g) and anhydrous dichloromethane (DCM, 10 volumes, 1.0 L).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 104 mL). Stir at 20 °C for 15 minutes to ensure homogeneity.

  • Cooling: Chill the reactor to 0–5 °C. Validation Check: Do not proceed until internal temperature is ≤ 5 °C to prevent over-acylation.

  • Acylation: Dropwise add methyl chloroformate (1.1 eq, 42.5 mL) over 60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 2 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. Validation Check: Proceed to workup only when unreacted starting material is < 0.5%.

  • Workup (Critical for Salt Removal):

    • Wash the organic layer with 1M aqueous HCl (3 x 300 mL). Check the pH of the final wash (must be < 2).

    • Wash with saturated aqueous NaHCO₃ (1 x 300 mL) to neutralize residual acid.

    • Wash with brine (1 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a viscous oil or low-melting solid.

Protocol B: Synthesis of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride
  • Setup: Dissolve the intermediate from Protocol A (approx. 129 g) in a mixture of 1,4-dioxane (5 volumes, 645 mL) and methanol (0.5 volumes, 65 mL).

  • Deprotection: Slowly add 4M HCl in dioxane (5.0 eq, 625 mL) at 20 °C.

    • Mechanistic Note: Effervescence (CO₂ and isobutylene gas evolution) will be observed immediately.

  • Reaction: Stir at 20–25 °C for 3 hours. Validation Check: The mixture should remain mostly homogeneous due to the methanol co-solvent. Sample for HPLC; ensure intermediate is < 0.5%.

  • Isolation: Once conversion is verified, slowly add MTBE (10 volumes, 1.3 L) over 30 minutes to induce complete crystallization of the hydrochloride salt.

  • Purification: Filter the resulting white slurry under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold MTBE (2 x 200 mL) to purge any trapped tert-butyl chloride or residual dioxane.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the highly pure API.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research.[Link]

  • Organic Process Research & Development. (2019). Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution. ACS Publications.[Link]

minimizing racemization of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Aminopiperidines. This guide is specifically engineered for researchers and drug development professionals working with methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride [1].

As a Senior Application Scientist, I frequently encounter cases where the stereointegrity of the C3 chiral center is compromised during coupling reactions. While the methyl carbamate protecting group is robust, the secondary piperidine nitrogen is highly susceptible to reaction conditions that inadvertently promote epimerization or racemization[2]. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to preserve >99% enantiomeric excess (ee) during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my (3R)-piperidine derivative racemizing during Buchwald-Hartwig cross-coupling?

The Causality: Racemization during palladium-catalyzed C-N coupling is rarely a direct deprotonation event. Instead, it is driven by β -hydride elimination [3]. When the Pd-catalyst inserts into the aryl halide and coordinates to the piperidine nitrogen, a slow reductive elimination step allows the catalyst to abstract a proton from the adjacent C2 or C6 position. This forms a transient Pd-hydride and an iminium ion. Under basic conditions, this iminium ion tautomerizes into an enamine (shifting the double bond to C2=C3). Because the C3 carbon transitions from sp3 to sp2 hybridization, the stereocenter is destroyed. Subsequent hydride re-insertion yields a racemic product.

Mechanism A Pd-Amido Complex (Chiral C3) B β-Hydride Elimination (Forms N=C2 Iminium) A->B Slow Reductive Elimination C Tautomerization (Forms C2=C3 Enamine) B->C Base / Heat D Loss of Stereocenter (sp3 → sp2 at C3) C->D E Hydride Re-insertion (Racemic Product) D->E Reversible

Fig 1: Mechanism of Pd-catalyzed β-hydride elimination leading to C3 racemization.

Q2: I am seeing racemization during a standard amide coupling. What is going wrong?

The Causality: Standard amide couplings should not inherently racemize 3-aminopiperidines[4]. If you observe ee degradation, the root cause is almost always solvent degradation coupled with excess strong base . Solvents like DMF degrade over time to form dimethylamine and formaldehyde/formate impurities. When you add a strong base (like DBU or excess TEA) to neutralize the hydrochloride salt of methyl N-[(3R)-piperidin-3-yl]carbamate, the free secondary amine reacts with these trace aldehydes to form an electrophilic iminium ion. This intermediate drastically lowers the pKa​ of the C2/C6 protons, allowing the base to trigger the same iminium/enamine tautomerization described above[3].

Q3: How does my choice of base and ligand dictate the stereochemical outcome?

To maintain stereointegrity, you must balance the necessity of neutralizing the hydrochloride salt against the risk of over-basification. Below is the quantitative and qualitative data summarizing optimal reagent selections.

Table 1: Impact of Base Selection on C3-Stereointegrity in Amide Couplings

Base pKa​ (Conjugate Acid)Racemization RiskMechanistic Rationale
DBU ~13.5Critical Excessively strong; directly promotes enolization and enamine tautomerization.
TEA ~10.7ModerateCan cause issues if the coupling reaction is slow or requires heating.
DIPEA ~10.5LowSterically hindered; poor nucleophile, but can still trigger issues in degraded DMF.
NMM ~7.4Negligible Mild base; perfectly neutralizes the HCl salt without promoting side reactions.

Table 2: Ligand Selection for Pd-Catalyzed C-N Coupling of 3-Aminopiperidines

LigandSteric Profile / Bite AngleReductive Elimination RateRacemization Risk
BINAP Bidentate, Large bite angleSlowHigh (Allows time for β -hydride elimination)
Xantphos Bidentate, RigidModerateModerate
RuPhos Monodentate, BulkyFastLow
BrettPhos Monodentate, Highly BulkyVery Fast Negligible (Outcompetes side reactions)

Part 2: Troubleshooting Workflow

Use the following decision matrix to rapidly diagnose and correct racemization issues in your specific coupling environment.

Workflow Start Racemization Detected (ee < 95%) Q1 Identify Coupling Type Start->Q1 Amide Amide Coupling Q1->Amide Metal Buchwald-Hartwig Q1->Metal AmideFix 1. Use NMM instead of DIPEA 2. Pre-activate Acid 3. Purify DMF Amide->AmideFix MetalFix 1. Use BrettPhos 2. Switch to Cs2CO3 3. Lower Temp to 80°C Metal->MetalFix

Fig 2: Troubleshooting decision tree for resolving racemization during coupling.

Part 3: Self-Validating Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (HATU/NMM)

This protocol is designed to prevent the free piperidine base from lingering in solution, thereby eliminating the window for base-catalyzed enamine formation[5].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous, amine-free DMF (0.2 M).

  • Mild Basification: Add N-methylmorpholine (NMM) (3.0 eq) and stir for 15 minutes at 0∘C .

    • Causality: Pre-activating the acid ensures the electrophile is fully formed. NMM is utilized because its pKa​ is high enough to drive the coupling but too low to facilitate C2/C6 deprotonation.

  • Amine Addition: Add methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (1.05 eq) portion-wise to the 0∘C solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Validation Step (Critical): Before bulk workup, extract a 50μL aliquot, quench with water, extract with EtOAc, and analyze via Chiral SFC (Supercritical Fluid Chromatography). Do not proceed to scale-up unless the aliquot confirms >99% ee.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to thoroughly remove DMF. Dry over Na2​SO4​ and concentrate.

Protocol B: Stereoretentive Buchwald-Hartwig Amination

This protocol utilizes extreme steric bulk to force rapid reductive elimination, effectively shutting down the β -hydride elimination pathway responsible for metal-catalyzed racemization[3].

Step-by-Step Methodology:

  • Catalyst Pre-mix: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ (2 mol%) and BrettPhos (4 mol%).

    • Causality: BrettPhos is strictly required here. Its highly hindered biaryl structure accelerates the reductive elimination step, ensuring the C-N bond forms faster than the Pd-complex can abstract a β -hydride.

  • Reactant Loading: Add the aryl halide (1.0 eq), methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (1.2 eq), and Cs2​CO3​ (2.5 eq).

    • Causality: Cs2​CO3​ is chosen over NaOtBu because strong alkoxide bases can independently promote iminium formation and subsequent racemization at elevated temperatures.

  • Degassing: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat at 80∘C for 12 hours.

  • Validation Step: Run a parallel micro-scale reaction (10 mg) for 2 hours. Filter through a micro-Celite plug and verify stereointegrity via Chiral HPLC.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Common side reactions in the synthesis of 3-aminopiperidine deriv
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine Organic Process Research & Development - ACS Public
  • 1-BOC-3-Aminopiperidine | 144243-24-3 Benchchem
  • methyl N-[(3R)
  • ChemInform Abstract: XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids ResearchG

Sources

improving enantiomeric excess of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral piperidine development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with upgrading the enantiomeric excess (ee) of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride .

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring your workflows are robust, reproducible, and analytically sound.

🔬 Core Strategy: Selecting the Right Upgrade Pathway

Depending on the initial optical purity of your synthesized batch, the strategy to achieve >99% ee diverges. The decision matrix below outlines the logical progression between thermodynamic upgrading and diastereomeric resolution.

G Start Methyl N-[(3R)-piperidin-3-yl]carbamate Initial ee Assessment Decision Is initial ee > 90%? Start->Decision Path1 Thermodynamic Upgrading (Recrystallization) Decision->Path1 Yes Path2 Diastereomeric Resolution (D-DBTA Salt Formation) Decision->Path2 No Recryst Solvent: MeOH / IPA Target Eutectic Point Path1->Recryst Salt 1. Free base conversion 2. D-DBTA addition in MeOH Path2->Salt Final Enantiopure (3R)-HCl Salt (> 99% ee) Recryst->Final Break Salt Break & HCl Exchange (HCl in IPA/Water) Salt->Break Break->Final

Logical workflow for selecting the optimal enantiomeric excess (ee) upgrade strategy.

❓ FAQ 1: Thermodynamic Upgrading (Recrystallization)

Q: My current synthesis yields methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride at 85% ee. Direct recrystallization of the HCl salt in pure ethanol is not improving the optical purity, and sometimes it even decreases. Why is this happening, and how can I fix it?

The Causality: You are falling victim to the eutectic point dynamics of chiral molecules[1]. In any given solvent, a partially enriched chiral mixture has a specific eutectic point (the composition at which the racemate and the pure enantiomer co-crystallize). If your initial ee (85%) is lower than the eutectic point of the HCl salt in ethanol (e.g., 92%), the thermodynamic preference is to crystallize the racemate, leaving the pure (3R)-enantiomer stranded in the mother liquor[1].

The Solution: You must alter the thermodynamic landscape by changing the solvent system. Switching to a Methanol/Isopropanol (MeOH/IPA) mixture dramatically lowers the eutectic point of 3-aminopiperidine derivatives, allowing the enantiopure salt to selectively crystallize while the racemate remains dissolved[2].

Data Summary: Solvent Effects on Eutectic Point & ee Upgrade

Solvent SystemInitial ee (%)Est. Eutectic Point (%)Solid Phase ee (%)Mother Liquor ee (%)
Ethanol (100%)85.092.0~ 0.0 (Racemate)> 95.0
Methanol / IPA (1:2) 85.0 75.0 > 99.0 < 50.0
MTBE / Ethanol (9:1)85.088.0~ 15.092.0

Table 1: Comparative thermodynamic outcomes based on solvent selection for 3-aminopiperidine HCl salts.

❓ FAQ 2: Diastereomeric Salt Resolution

Q: My initial synthesis yielded a near-racemic mixture (< 50% ee). Recrystallization is no longer viable. What is the most robust method to isolate the (3R) enantiomer?

The Causality: When the ee is too low for thermodynamic upgrading, you must force a chiral recognition event using a resolving agent. As demonstrated in, Dibenzoyl-D-tartaric acid (D-DBTA) is the gold standard for isolating (R)-3-aminopiperidine derivatives[3]. The bulky benzoyl groups create a deep, restrictive chiral pocket, while the tartaric acid carboxylates form strong ionic hydrogen bonds with the secondary piperidine nitrogen[4]. This results in a highly insoluble (3R)-amine•D-DBTA salt, while the (3S)-diastereomer remains soluble[5].

G Racemate Racemic Amine (Solution) Interaction Ionic & H-Bonding Chiral Recognition Racemate->Interaction Agent D-DBTA (Chiral Acid) Agent->Interaction SaltR (3R)-Amine • D-DBTA (Insoluble Solid) Interaction->SaltR Crystallization SaltS (3S)-Amine • D-DBTA (Soluble in Mother Liquor) Interaction->SaltS Remains in Solution

Mechanistic pathway of chiral recognition and phase separation using D-DBTA.

📋 Self-Validating Protocol: D-DBTA Resolution & HCl Exchange

This protocol contains built-in physical checks to ensure the reaction is proceeding correctly.

Step 1: Free-Basing the Starting Material

  • Suspend the racemic methyl N-(piperidin-3-yl)carbamate hydrochloride in Methyl tert-butyl ether (MTBE) (10 volumes).

  • Add 2M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10.

  • Validation Check: The organic layer must become completely transparent. Any residual cloudiness indicates incomplete neutralization or an emulsion.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base oil.

Step 2: Diastereomeric Salt Formation

  • Dissolve the free base in Methanol (10 v/w) and heat to 55°C.

  • Add 1.0 equivalent of D-DBTA dissolved in Methanol.

  • Validation Check: The solution should initially remain clear. If rapid precipitation occurs immediately upon addition, you are experiencing kinetic trapping (co-precipitation of the 3S isomer). If this happens, heat to 65°C until clear, then proceed.

  • Cool linearly to 5°C over a strict 4-hour gradient to induce crystallization of the (3R)-amine•D-DBTA salt. Filter and wash with cold Methanol.

Step 3: Direct Acid Exchange

  • Suspend the highly enriched (3R)-amine•D-DBTA salt in a 9:1 mixture of Isopropanol/Water (15 v/w)[3].

  • Add 3.0 equivalents of concentrated HCl. Stir at room temperature for 2 hours[3].

  • Validation Check: The bulky D-DBTA will liberate and remain partially dissolved/suspended, while the newly formed methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride will precipitate as a dense, white crystalline solid.

  • Filter, wash with cold Isopropanol, and dry under vacuum. Expected ee: >99%.

❓ FAQ 3: Analytical Validation

Q: My chiral HPLC shows severe peak tailing and inconsistent ee integration for the carbamate. How can I validate the true ee?

The Causality: While the primary amine is protected as a methyl carbamate, the secondary amine on the piperidine ring remains basic. This basic nitrogen interacts non-specifically with residual acidic silanols on standard silica-based Chiral Stationary Phases (CSPs), causing peak broadening and tailing that obscures accurate integration[6].

The Solution: You have two self-validating analytical options:

  • Mobile Phase Modification: Use a dedicated chiral column (e.g., Chiralpak AD-H) with a basic modifier. Adding 0.1% diethylamine (DEA) to your ethanol/hexane mobile phase competitively binds the silanols, sharpening the piperidine peaks[7].

  • In-Situ Derivatization: If tailing persists, derivatize the analytical sample. Reacting the free piperidine nitrogen with benzoyl chloride (in the presence of triethylamine) removes its basicity and introduces a strong chromophore, drastically improving both UV detection and baseline resolution on the CSP[6].

📚 References

  • Organic Process Research & Development (ACS). "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine." ACS Publications.[Link]

  • US Patent Office. "US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride." Google Patents.

  • WIPO. "WO2007075630A1 - Method for increasing the enantiomeric purity of 3-aminopiperidine." Google Patents.

  • IntechOpen. "New Opportunities to Improve the Enantiomeric and Diastereomeric Separations." IntechOpen Book Chapters. [Link]

Sources

resolving HPLC baseline noise for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride .

Analyzing this compound presents a "perfect storm" of HPLC baseline challenges: the carbamate group lacks a conjugated chromophore (necessitating low-UV detection at <210 nm), the piperidine ring contains a highly basic secondary amine prone to silanol interactions, and the hydrochloride salt introduces highly UV-active chloride ions into the flow path.

This guide moves beyond generic advice to address the underlying physicochemical causality of baseline noise, providing self-validating protocols to restore system integrity.

Diagnostic Workflow: Isolating Low-UV Baseline Noise

Baseline noise is rarely a random hardware failure; in the context of polar, non-chromophoric APIs, it is almost always a chemical incompatibility between the analyte, the mobile phase, and the optical physics of the detector. Use the following decision tree to isolate your issue.

G Start Observe Baseline Noise (< 210 nm) CheckSalt Is noise/ghost peak at void volume (t0)? Start->CheckSalt Chloride Chloride Ion Interference (HCl salt absorbs strongly) CheckSalt->Chloride Yes CheckBuffer Is baseline drifting during gradient? CheckSalt->CheckBuffer No FixSalt Perform buffer exchange or dilute in mobile phase Chloride->FixSalt BufferAbs Buffer/Solvent Absorbance (e.g., TFA) CheckBuffer->BufferAbs Yes CheckTailing Are peaks broad/hump-like? CheckBuffer->CheckTailing No FixBuffer Switch to Phosphate buffer (pH 2.5 - 3.0) BufferAbs->FixBuffer Silanol Secondary Amine Silanol Interaction CheckTailing->Silanol Yes FixTailing Use end-capped column & acidic pH Silanol->FixTailing

Diagnostic workflow for isolating HPLC baseline noise sources in hydrochloride salts.

Troubleshooting Guide & FAQs

Q1: Why does my baseline drift severely during a gradient run when analyzing this compound? Causality: The carbamate group in methyl N-[(3R)-piperidin-3-yl]carbamate requires detection at 205–210 nm. At these low wavelengths, common mobile phase additives like Trifluoroacetic Acid (TFA) or acetate absorb UV light strongly[1]. As the gradient shifts from the aqueous phase to the organic phase, the total concentration of the absorbing species in the flow cell changes, causing the baseline to drift upward or downward. Solution: Buffers based on carboxylic acids are highly unsuitable for low-UV detection due to background absorption[2]. You must switch to an inorganic buffer system, such as a phosphate buffer, which is highly transparent at low UV wavelengths[3].

Q2: I observe a massive negative peak or erratic baseline noise exactly at the void volume (t0). Is my column degrading? Causality: This is a classic artifact of the compound's formulation as a hydrochloride salt . Chloride ions (Cl⁻) have significant UV absorbance below 215 nm. Because chloride is highly polar, it elutes completely unretained at the void volume. When this concentrated band of chloride ions passes through the detector, it causes a massive refractive index and absorbance shock, manifesting as severe baseline noise or a "ghost peak"[4]. Solution: Ensure your sample diluent exactly matches the initial mobile phase conditions to minimize the refractive index shock. If the noise obscures early-eluting impurities, you must reduce the injection volume or perform a sample desalting step prior to injection.

Q3: The baseline appears continuously "noisy," but upon closer inspection, it consists of broad, unresolved humps. What causes this? Causality: The molecule contains a secondary amine on a piperidine ring. At neutral pH, this amine is fully protonated and positively charged. If your mobile phase pH is too high, residual silanols (SiO⁻) on the silica stationary phase become ionized. The secondary amine undergoes strong ion-exchange interactions with these silanols, causing severe peak tailing that smears across the chromatogram, mimicking baseline instability. Solution: Lower the mobile phase pH to 2.5 – 3.0. This dual-action approach protonates (neutralizes) the surface silanols and ensures the piperidine amine remains consistently ionized, forcing it to partition purely via reversed-phase mechanisms.

Quantitative Data: Buffer Selection for Low-UV Detection

To achieve a stable baseline where the Limit of Detection (LOD) is clearly defined as a peak height at least three times the baseline noise level[5], you must select a buffer with an appropriate UV cutoff.

Buffer / AdditiveTypical pH RangeUV Cutoff (nm)VolatilitySuitability for Carbamates (<210 nm)
Potassium Phosphate 2.1 – 3.1195 Non-volatileExcellent (Highly transparent)
Trifluoroacetic Acid (0.1%) ~2.0210VolatilePoor (Causes severe gradient drift)
Ammonium Formate 3.0 – 4.0210VolatilePoor (High background noise)
Sodium Borate 8.0 – 10.0190Non-volatileGood (But high pH degrades silica)

Self-Validating Experimental Protocols

Protocol 1: Preparation of 5 mM Potassium Phosphate Mobile Phase (pH 3.0)

This protocol utilizes an inorganic buffer to eliminate baseline drift at 205 nm while maintaining an acidic pH to suppress silanol interactions[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.68 g of monobasic potassium phosphate (KH₂PO₄, HPLC grade).

  • Dissolution: Dissolve the salt in 1000 mL of ultra-pure (Milli-Q) water. Causality: Trace organic impurities in lower-grade water will concentrate on the column and elute as baseline noise during a gradient.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute phosphoric acid (H₃PO₄) dropwise until the pH reaches exactly 3.0. Causality: Phosphoric acid is used because it shares the same anion as the buffer, preventing the introduction of extraneous UV-absorbing ions.

  • Filtration: Filter the solution through a 0.22 µm hydrophilic membrane (e.g., PVDF or PES).

  • Degassing: Sonicate the buffer for 10 minutes under a vacuum, or sparge with helium. Causality: Dissolved oxygen absorbs UV light below 210 nm; removing it stabilizes the baseline and reduces high-frequency noise.

Protocol 2: Sample Preparation to Mitigate Chloride Ion Interference

To prevent the hydrochloride salt from causing baseline shock at the void volume, the sample matrix must be strictly controlled.

Step-by-Step Methodology:

  • Stock Solution: Dissolve methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in 100% HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Matrix Matching (Dilution): Dilute the stock solution 1:10 using the exact initial mobile phase (e.g., 95% Phosphate Buffer / 5% Acetonitrile).

  • Validation Injection: Inject a "blank" containing only the diluent. The baseline disturbance at t0 should be minimal. Subsequently, inject the sample. The chloride peak will still elute at t0, but the baseline will recover rapidly due to the elimination of the refractive index mismatch between the sample solvent and the mobile phase.

References

  • HPLC Troubleshooting Guide - University of Pittsburgh (pitt.edu) -[Link][2]

  • Capillary Electrophoresis for Drug Analysis - Analytical Toxicology -[Link][3]

  • Agilent Biocolumns Application Compendium - Peptide Mapping - Agilent Technologies -[Link][1]

  • Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride - Scientific Research Publishing (SCIRP) -[Link][4]

  • Stability Indicating RP-UPLC Method Development for Related Substances of Anti-Emetic Trimethobenzamide Hydrochloride - International Journal of Pharmacy and Biological Sciences (IJPBS) - [Link][5]

Sources

Validation & Comparative

Comparative Biological Activity Guide: Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride vs. Its (3S)-Enantiomer

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9) and its (3S)-enantiomer are highly privileged chiral building blocks in modern medicinal chemistry. While the methyl carbamate moiety serves as a robust protecting group during complex regioselective syntheses, the true biological significance of these molecules lies in the stereocenter at the C3 position of the piperidine ring. Once deprotected to yield the free 3-aminopiperidine, the spatial orientation of the amine dictates the molecule's pharmacological fate—driving it toward either metabolic disease management (DPP-4 inhibition) or oncological synthetic lethality (PARP-1 inhibition).

This guide objectively compares the biological performance, target specificity, and mechanistic causality of pharmacophores derived from the (3R)- and (3S)-enantiomers, supported by validated experimental protocols.

Mechanistic Causality & Target Specificity

To understand the divergent biological activities of these enantiomers, we must analyze how their three-dimensional conformations interact with specific enzymatic pockets. Because the methyl carbamate serves as a synthetic protecting group, the biological activity of these enantiomers is evaluated based on the functional performance of their deprotected active moieties within validated drug scaffolds.

The (3R)-Enantiomer: The DPP-4 Pharmacophore

The (R)-3-aminopiperidine moiety is the defining structural element of several blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including Alogliptin and Linagliptin[1]. Mechanistically, the (3R)-configuration is absolutely required for the molecule to correctly occupy the S2 pocket of the DPP-4 active site.

X-ray crystallography reveals that the equatorial conformer of the (R)-amine forms a critical, charge-reinforced salt bridge with the carboxylate oxygen atoms of residues Glu205 and Glu206, while simultaneously engaging Tyr662[1]. Inverting this stereocenter to the (3S)-configuration disrupts this precise hydrogen-bonding network, resulting in a steric clash and a >100-fold loss of inhibitory potency[2].

The (3S)-Enantiomer: The PARP-1 Pharmacophore

Conversely, the (3S)-enantiomer is the privileged stereoisomer for Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. In the context of PARP-1/2 inhibition, the (S)-stereocenter allows the molecule to optimally bind within the NAD+ pocket. While both enantiomers of Niraparib show strong in vitro cell-free PARP-1 inhibition (IC50 ~2.4 nM), the (S)-enantiomer demonstrates vastly superior potency in cell-based PARylation assays and enhanced cytotoxicity in BRCA1-mutant cell lines[3]. This highlights how the (3S)-configuration drives superior cellular permeability and target engagement in oncology models.

Comparative Biological Data

The following table summarizes the quantitative performance of derivatives synthesized from the (3R)- and (3S)-enantiomers across different therapeutic targets.

Pharmacophore DerivativeTarget Enzyme(3R)-Enantiomer Activity(3S)-Enantiomer ActivityFold Difference & Significance
Alogliptin Analogues DPP-4IC50 = 23.5 nMIC50 > 2,500 nM> 100x favoring (R); Essential for glycemic control[2].
Linagliptin DPP-4IC50 = 1.0 nMInactive / WeakHighly favoring (R); Drives S2 pocket binding[1].
Niraparib (Cellular) PARP-1EC50 = 30.0 nMEC50 = 4.0 nM7.5x favoring (S); Drives oncological synthetic lethality[3].

Divergent Pharmacological Pathways Visualization

G Root Methyl N-(piperidin-3-yl)carbamate (Racemic Mixture) EnantR (3R)-Enantiomer (CAS: 1884705-30-9) Root->EnantR Chiral Resolution EnantS (3S)-Enantiomer (CAS: 309962-63-8) Root->EnantS Chiral Resolution TargetDPP4 DPP-4 Inhibition (S2 Pocket Binding) EnantR->TargetDPP4 Salt Bridge to Glu205/206 TargetPARP PARP-1/2 Inhibition (NAD+ Pocket Binding) EnantS->TargetPARP Optimal PARylation Blockade DrugAlog Alogliptin / Linagliptin (Type 2 Diabetes) TargetDPP4->DrugAlog DrugNira Niraparib (Ovarian Cancer) TargetPARP->DrugNira

Divergent biological pathways of 3-aminopiperidine enantiomers in drug discovery.

Experimental Methodologies

To objectively compare the biological activity of these enantiomers, researchers must execute a self-validating workflow: deprotection of the carbamate, followed by target-specific functional assays.

Protocol 1: Deprotection of Methyl N-(piperidin-3-yl)carbamate

Causality: The methyl carbamate is an excellent orthogonal protecting group, stable to the basic alkylation conditions used to build xanthine or pyrimidinedione cores. However, it completely masks the basicity and hydrogen-bond donor capacity of the amine. Acidic hydrolysis is required to unmask the primary amine, enabling the critical salt bridge formation in the target enzyme[4].

  • Reaction Setup: Dissolve 1.0 mmol of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride in 5 mL of 1,4-dioxane.

  • Hydrolysis: Add 10 equivalents of concentrated aqueous HCl (37%). Reflux the mixture at 100°C for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the carbamate (m/z 159 for the free base) completely shifts to the free amine (m/z 101).

  • Isolation: Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether to yield enantiopure (R)-3-aminopiperidine dihydrochloride.

Protocol 2: Fluorometric DPP-4 Inhibition Assay (Validating 3R Activity)

Causality: This assay measures the ability of the (3R)-derived compound to prevent DPP-4 from cleaving the fluorogenic substrate Gly-Pro-AMC, directly quantifying the strength of the S2 pocket interaction[2][4].

  • Buffer Preparation: Prepare assay buffer containing 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, and 0.1 mg/mL BSA.

  • Pre-incubation: Pre-incubate 10 µL of recombinant human DPP-4 enzyme (0.5 ng/µL) with 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of 50 µM Gly-Pro-AMC substrate to initiate the enzymatic cleavage.

  • Measurement & Self-Validation: Incubate for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 450 nm). Validation: Include a known standard (e.g., Linagliptin) to ensure assay sensitivity and enzyme viability. Calculate the IC50 using non-linear regression analysis.

Protocol 3: Cellular PARylation Assay (Validating 3S Activity)

Causality: While cell-free enzymatic assays show similar binding for both enantiomers of PARP inhibitors, cellular assays reveal the true permeability and target engagement advantages of the (3S)-configuration[3].

  • Cell Seeding: Seed HeLa cells in 96-well plates at 104 cells/well and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the (3S)- or (3R)-derived compound for 2 hours.

  • Stimulation: Induce DNA damage and stimulate PARP activity by adding 1 mM H2​O2​ for 10 minutes.

  • Quantification & Self-Validation: Fix cells with ice-cold methanol/acetone (1:1) and perform an ELISA using an anti-PAR monoclonal antibody. Validation: Normalize chemiluminescence against total protein content (using a BCA assay) and use vehicle controls to establish baseline PARylation. Determine the EC50 of PARylation inhibition.

Sources

Comprehensive Comparison Guide: Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride vs. Boc-Protected Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex pharmaceutical intermediates, the (3R)-piperidin-3-amine motif is a highly privileged scaffold. However, the selective functionalization of the piperidine nitrogen versus the exocyclic 3-amino group requires a robust orthogonal protection strategy. This guide objectively compares two prominent derivatives: methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride and Boc-protected derivatives (such as tert-butyl N-[(3R)-piperidin-3-yl]carbamate), detailing their chemical stability, downstream utility, and validated deprotection protocols.

Strategic Context & Chemical Orthogonality (The "Why")

The choice of protecting group on the primary-like exocyclic amine dictates the entire downstream synthetic workflow.

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS 1884705-30-9): The methyl carbamate (Moc) group is sterically unhindered but electronically highly stable against acid hydrolysis[1]. Because it lacks a facile leaving group (unlike the tert-butyl cation), it survives harsh acidic conditions, including Lewis acids and concentrated trifluoroacetic acid (TFA). Furthermore, supplying this building block as a hydrochloride salt ensures long-term shelf stability and prevents premature oxidation of the secondary piperidine nitrogen. This makes it the ideal substrate when the piperidine nitrogen must undergo harsh reductive aminations or cross-coupling reactions under acidic conditions.

Boc-Protected Derivatives: The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis due to its rapid and clean removal under acidic conditions[2]. While highly stable to strong bases and nucleophiles, the Boc group undergoes rapid acidolysis[]. It is the preferred choice when the downstream functionalization of the piperidine nitrogen can be achieved under mild, base-catalyzed conditions, allowing for a swift, low-temperature final deprotection step.

Quantitative Performance & Stability Data

The following table summarizes the operational parameters and stability profiles of both protecting group strategies to aid in route scouting.

ParameterMethyl N-[(3R)-piperidin-3-yl]carbamate HCltert-Butyl N-[(3R)-piperidin-3-yl]carbamate
Protecting Group Methyl Carbamate (Moc)tert-Butyloxycarbonyl (Boc)
Physical State Hydrochloride Salt (Solid)Free Base or Salt
Acid Stability Highly Stable (Survives neat TFA, 4M HCl)Highly Labile (Cleaves in <1 hr in 50% TFA)
Base Stability Stable to mild/moderate basesHighly Stable to strong bases (NaOH, piperidine)
Deprotection Reagent 2-Mercaptoethanol / K3PO450% TFA in DCM or 4M HCl in Dioxane
Deprotection Temp 75 °C0 °C to Room Temperature
Deprotection Time 24 - 48 hours30 minutes - 2 hours
Primary Advantage Orthogonal to acid-sensitive modificationsRapid, clean cleavage with volatile byproducts

Logical Workflow of Orthogonal Protection

The decision to utilize a Moc versus a Boc protecting group fundamentally alters the synthetic sequence. The diagram below illustrates the divergent pathways based on the required derivatization of the piperidine core.

OrthogonalStrategy A 3-Aminopiperidine Scaffold B1 Methyl N-[(3R)-piperidin-3-yl] carbamate HCl A->B1 Moc Protection B2 tert-Butyl N-[(3R)-piperidin-3-yl] carbamate A->B2 Boc Protection C1 High Acid Stability (Survives Lewis Acids/TFA) B1->C1 C2 Acid Labile (Cleaved by TFA/HCl) B2->C2 D1 Harsh N-Derivatization (Reductive Amination, etc.) C1->D1 D2 Mild N-Derivatization (Strict pH Control) C2->D2 E1 Nucleophilic Deprotection (2-Mercaptoethanol, K3PO4) D1->E1 E2 Acidic Deprotection (TFA in DCM) D2->E2 F Target 3-Amino Derivative E1->F E2->F

Workflow comparing orthogonal protection strategies for Moc vs. Boc piperidine derivatives.

Self-Validating Experimental Protocols (The "How")

To ensure high-fidelity execution in the laboratory, the following protocols detail the optimal deprotection methodologies for both derivatives, emphasizing the mechanistic causality behind each step.

Protocol A: Nucleophilic Deprotection of the Methyl Carbamate (Moc) Group

Historically, methyl carbamates required extremely harsh basic conditions (e.g., refluxing Ba(OH)2) for removal. However, have introduced a milder, highly selective approach using 2-mercaptoethanol[4].

Causality: The methyl group of the carbamate is uniquely susceptible to SN2 attack by soft nucleophiles. 2-Mercaptoethanol, when deprotonated by K3PO4, forms a highly nucleophilic thiolate that attacks the sterically accessible methyl carbon. This liberates the carbamate anion, which spontaneously decarboxylates to yield the free amine[4][5].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the Moc-protected piperidine derivative (1.0 equiv) and K3PO4 (4.0 equiv).

  • Solvation: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a substrate concentration of 0.25 M.

  • Reagent Addition: Introduce 2-mercaptoethanol (2.0 equiv) to the suspension.

    • Self-Validation Check: The mixture will initially remain a heterogeneous suspension; ensure vigorous magnetic stirring to maximize surface area contact.

  • Thermal Activation: Heat the reaction mixture to 75 °C. Maintain heating for 24–48 hours.

    • Self-Validation Check: As the reaction progresses and the free amine is generated, the mixture's solubility profile will shift. Monitor via LC-MS until the starting material mass is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine (3x) to remove the highly polar DMAc and excess thiolate byproducts. Dry the organic layer over Na2SO4 and concentrate.

Protocol B: Standard Acidic Deprotection of the Boc Group

The Boc group is the industry standard for temporary amine protection due to the efficiency of its acid-mediated removal[2].

Causality: The Boc group is cleaved via acidolysis. Protonation of the carbamate carbonyl oxygen weakens the C-O bond, facilitating the expulsion of a highly stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, driving the equilibrium forward. The resulting carbamic acid intermediate subsequently decomposes into carbon dioxide and the free amine salt[].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. This controls the initial exothermic protonation and prevents side reactions with sensitive functional groups.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final 1:1 (v/v) ratio of TFA to DCM.

    • Self-Validation Check: Immediate effervescence (bubbling) will occur. This is the visual confirmation of isobutylene and CO2 gas evolution, indicating active deprotection[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Self-Validation Check: The cessation of bubbling serves as a primary macroscopic indicator that the bulk of the deprotection is complete. Verify full conversion via TLC (ninhydrin stain) or LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3x) to yield the target amine as a stable TFA salt.

Sources

Comprehensive Comparison Guide: HPLC Assay Validation for Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a highly polar, basic, and chiral secondary amine serving as a critical building block in modern drug discovery, particularly in the synthesis of orexin receptor antagonists and IRAK4 inhibitors[1][2]. Validating a purity assay for this compound presents a trifecta of analytical challenges: poor retention of the hydrophilic moiety, severe peak tailing due to basicity, and the need for enantiomeric resolution.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral HPLC, providing a field-proven, ICH Q2(R2)-compliant validation framework designed as a self-validating system.

Physicochemical Profiling & Chromatographic Causality

To design a robust assay, one must understand the causality behind chromatographic behavior. The target molecule is a hydrochloride salt of a secondary amine. At typical mobile phase pH ranges (pH 2–7), the piperidine nitrogen is fully protonated, rendering the molecule highly hydrophilic.

  • The Failure of RP-HPLC: In traditional RP-HPLC (e.g., C18 columns), retention relies on hydrophobic interactions. Highly polar, protonated amines have virtually no affinity for the nonpolar alkyl chains, resulting in rapid elution near the void volume ( t0​ )[3][4]. Furthermore, the basic amine interacts strongly with residual, unreacted silanols on the silica support via secondary ion-exchange mechanisms. This causes severe peak tailing, which compromises both resolution and the Limit of Quantitation (LOQ).

  • The HILIC Advantage: HILIC operates via an orthogonal retention mechanism. It utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[3][5]. In HILIC, water acts as the strong eluting solvent. The polar amine partitions into a water-enriched layer immobilized on the stationary phase[4][5]. This provides strong retention for methyl N-[(3R)-piperidin-3-yl]carbamate. Additionally, the high organic content of the mobile phase suppresses silanol ionization, yielding sharp, symmetrical peaks.

  • Enantiomeric Purity: Because HILIC and RP-HPLC cannot resolve enantiomers, assessing the chiral purity (differentiating the 3R from the 3S enantiomer) requires a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) operating in polar organic mode are the gold standard for chiral piperidines[1][2].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of different chromatographic strategies for this specific compound.

Performance MetricRP-HPLC (C18 / C8)HILIC (Amide / Zwitterionic)Chiral HPLC (Polysaccharide)
Retention Mechanism Hydrophobic partitioningAqueous layer partitioningSteric fit & Hydrogen bonding
Analyte Retention Factor ( k ) < 1.0 (Elutes near void)3.0 – 8.0 (Optimal)2.0 – 5.0
Peak Symmetry (Tailing Factor) > 2.0 (Severe tailing)1.0 – 1.2 (Excellent)1.1 – 1.4 (Good)
Chemical Impurity Resolution Poor for polar degradantsHigh (Baseline resolution)Moderate (Not optimized for this)
Enantiomer Separation (3R/3S) NoneNoneBaseline ( Rs​ > 2.0)
Typical Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 90% ACN)Polar Organic (e.g., 100% MeOH)
Primary Application Suboptimal / Not RecommendedChemical Purity & Assay Enantiomeric Purity

Workflow Visualization

Workflow A API: Methyl N-[(3R)-piperidin-3-yl] carbamate HCl B Select Assay Type A->B C Chemical Purity B->C D Enantiomeric Purity B->D E RP-HPLC (C18) Poor Retention C->E Suboptimal F HILIC (Amide) Optimal Retention C->F Preferred G Chiral HPLC Baseline Separation D->G Mandatory H ICH Q2(R2) Validation F->H G->H

Chromatographic decision tree and validation workflow for polar chiral amines.

ICH Q2(R2) Compliant Validation Methodology

To demonstrate that the HILIC method is fit for its intended purpose, validation must strictly adhere to ICH Q2(R2) guidelines[6][7][8]. The following step-by-step protocol outlines the validation of the Chemical Purity assay using a HILIC column (e.g., Waters XBridge Amide or equivalent).

Step 1: System Equilibration & Suitability (SST)

Causality: HILIC requires longer equilibration times than RP-HPLC because the aqueous layer must fully form on the stationary phase[5].

  • Flush the column with at least 50 column volumes of the mobile phase (90:10 Acetonitrile : 10 mM Ammonium Formate, pH 3.0). The acidic pH ensures the amine remains fully ionized, maximizing retention[4].

  • Inject a blank solution to verify baseline stability.

  • Inject a Resolution Standard (API spiked with its closest eluting known impurity at 0.5%).

  • Acceptance Criteria: Resolution ( Rs​ ) 1.5; Tailing Factor ( Tf​ ) 1.5; %RSD of peak area for 6 replicate injections 2.0%.

Step 2: Specificity & Forced Degradation

Causality: Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants[6].

  • Subject the API to stress conditions: 1N HCl (acid), 1N NaOH (base), 3% H2​O2​ (oxidation), UV light (photolysis), and 60°C (thermal) for 24 hours.

  • Neutralize and dilute the samples to the nominal working concentration.

  • Analyze using a Photodiode Array (PDA) detector or LC-MS.

  • Acceptance Criteria: The API peak must be spectrally pure (Peak Purity Angle < Purity Threshold). No degradant peaks should co-elute with the main API peak.

Step 3: Linearity and Range

Causality: The reportable range is derived from the specification limits[7][8].

  • Prepare a series of calibration standards ranging from the Limit of Quantitation (LOQ, typically ~0.05% of nominal) up to 120% of the nominal specification limit.

  • Inject each level in triplicate.

  • Plot peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; the y-intercept must be 5% of the target concentration response.

Step 4: Accuracy (Recovery)

Causality: Accuracy demonstrates the closeness of agreement between the value found and an accepted reference value[6][7].

  • Prepare a synthetic matrix (if applicable) or use the pure API.

  • Spike known amounts of specific impurities into the API at three concentration levels: 50%, 100%, and 150% of their respective specification limits.

  • Prepare and inject three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 95.0% and 105.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: One analyst prepares 6 independent sample solutions of the API at 100% nominal concentration. Inject each once.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system and column lot, repeats the 6 preparations.

  • Acceptance Criteria: %RSD for assay 2.0% for both repeatability and intermediate precision[7].

Self-Validating Controls & Data Integrity

A robust analytical protocol does not merely generate data; it continuously verifies its own integrity. To make this assay a self-validating system , the following controls must be hardcoded into the sequence table:

  • Bracketing Standards: Inject a working standard every 6 sample injections and at the end of the sequence. If the %RSD of the bracketing standards exceeds 2.0%, or if the retention time drifts by more than ± 2.0%, the system automatically flags the intervening samples as invalid. This ensures no undetected drift occurs during long runs.

  • Mass Balance Verification: During forced degradation (Step 2), the sum of the assay value of the degraded API and the total area of the degradant peaks must equal approximately 100% ( ± 5%) of the initial un-stressed API area. A failure in mass balance indicates that volatile degradants were lost or that some degradants are permanently retained on the column, prompting an immediate method review.

Sources

methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride vs free base stability comparison

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of methyl N-[(3R)-piperidin-3-yl]carbamate requires a rigorous evaluation of its free base versus its hydrochloride (HCl) salt form. As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—including selective enzyme inhibitors for targets like monoacylglycerol lipase (MAGL)[1][2]—the physical and chemical stability of this compound directly impacts downstream synthetic yields and shelf-life.

This guide provides a comprehensive, data-backed comparison of the thermodynamic and kinetic stability of both forms, detailing the mechanistic rationale behind their degradation pathways and the analytical protocols required to validate them.

Mechanistic Profiling: Free Base vs. Hydrochloride Salt

The core structural difference between the free base and the HCl salt of methyl N-[(3R)-piperidin-3-yl]carbamate dictates their respective stability profiles. The molecule features two distinct nitrogen centers: a carbamate nitrogen (which is resonance-stabilized and non-nucleophilic) and a secondary piperidine nitrogen.

The Vulnerability of the Free Base

In the free base form, the secondary piperidine nitrogen possesses an active, unshared lone pair of electrons. Piperidine rings predominantly adopt a chair conformation where this lone pair is sterically accessible[3]. This accessibility makes the free base highly nucleophilic and susceptible to two primary environmental degradation pathways:

  • Oxidation: Exposure to atmospheric oxygen leads to the gradual formation of N-oxides.

  • Carbon Dioxide Absorption: Secondary amines readily react with atmospheric CO₂ and moisture to form carbamate/carbonate salts, altering the compound's mass and reactivity[4].

The Thermodynamic Shielding of the HCl Salt

Conversion to the hydrochloride salt (CAS 1884705-30-9)[5] protonates the piperidine nitrogen. This protonation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), effectively neutralizing the nitrogen's nucleophilicity. The resulting ionic lattice forms a highly crystalline, thermodynamically stable solid that resists oxidation and atmospheric degradation[6].

degradation FB Free Base (Reactive Lone Pair) Ox N-Oxidation (Atmospheric O2) FB->Ox Oxidation CO2 Carbonate Adducts (Atmospheric CO2/H2O) FB->CO2 Hygroscopic Uptake HCl HCl Salt (Protonated Nitrogen) Stable Thermodynamically Stable (Resists Nucleophilic Attack) HCl->Stable Electronic Shielding

Mechanistic divergence of piperidine degradation: Free base vulnerability vs. HCl salt stability.

Empirical Stability Matrices

To objectively quantify the stability differences, accelerated stability testing is performed following ICH Q1A(R2) guidelines. The data below represents a 6-month accelerated stability study at 40°C ± 2°C / 75% RH ± 5% RH .

The causality behind these results is clear: the free base's hygroscopic nature drives moisture uptake, which in turn acts as a vector for hydrolytic and oxidative degradation. The HCl salt's crystalline lattice rejects moisture, maintaining near-perfect assay integrity.

Table 1: Accelerated Stability Profile (40°C / 75% RH)

TimepointFree Base Purity (HPLC)Free Base Moisture (KF)HCl Salt Purity (HPLC)HCl Salt Moisture (KF)
Initial (T=0) 99.2%0.45%99.8%0.12%
1 Month 98.1%1.80%99.8%0.14%
3 Months 95.4%3.15%99.7%0.18%
6 Months 91.8%4.60%99.5%0.22%
Visual State (6M) Yellowish, viscous oilN/AWhite crystalline powderN/A

Note: While specific decomposition temperatures vary, heating alkyl halide/amine salts excessively can liberate hydrogen chloride gas; however, at standard accelerated storage conditions (40°C), the HCl salt remains completely intact[6].

Validated Analytical Protocols

To ensure scientific integrity, the experimental data must be derived from self-validating analytical systems. Below are the methodologies utilized to generate the stability matrix.

Protocol A: Stability-Indicating HPLC-UV Assay

Rationale: Piperidine compounds lack strong chromophores, but the carbamate moiety allows for low-wavelength UV detection. A low-pH mobile phase is critical; it ensures the piperidine nitrogen remains fully protonated during the run, preventing peak tailing and ensuring accurate integration.

  • System Suitability Testing (SST): Inject a standard solution (1.0 mg/mL) of methyl N-[(3R)-piperidin-3-yl]carbamate HCl six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.

  • Column Selection: C18 reverse-phase column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, hold for 5 minutes, return to 5% B.

  • Detection & Flow: UV detection at 210 nm; Flow rate of 1.0 mL/min; Column temperature at 30°C.

  • Sample Prep: Dissolve 10 mg of the sample (Free base or HCl salt) in 10 mL of Mobile Phase A. Inject 10 µL.

Protocol B: Karl Fischer (KF) Coulometric Titration

Rationale: Tracking moisture uptake is essential because water acts as a plasticizer and reaction medium for free base degradation. Coulometric KF is chosen over volumetric due to the trace amounts of water expected in the HCl salt.

  • Reagent Blanking: Neutralize the KF vessel containing Hydranal-Coulomat AG until the drift is stable at ≤ 10 µ g/min .

  • Sample Introduction: Rapidly transfer ~50 mg of the sample into the vessel to minimize atmospheric exposure.

  • Titration: Run the coulometric titration until the endpoint is reached. Calculate moisture content as a percentage of total sample mass.

workflow Start Sample Preparation (Free Base vs HCl Salt) Chamber Accelerated Stability Chamber 40°C / 75% RH (ICH Q1A) Start->Chamber HPLC HPLC-UV (pH 3.0) (Purity & Degradant Profiling) Chamber->HPLC Aliquot 1 KF Coulometric Karl Fischer (Trace Moisture Uptake) Chamber->KF Aliquot 2 Data Comparative Stability Matrix (Data Synthesis) HPLC->Data KF->Data

Self-validating experimental workflow for parallel stability testing.

Storage & Handling Recommendations

Based on the empirical data and chemical principles[4], the following handling guidelines are established for drug development professionals:

  • For the Free Base: Must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2°C to 8°C) to mitigate oxidation and CO₂ absorption. It should be used immediately upon dispensing.

  • For the Hydrochloride Salt: Can be stored safely at ambient room temperature (15°C to 25°C) in a standard desiccator. It boasts a shelf-life exceeding 24 months without significant degradation, making it the vastly superior choice for bulk storage, shipping, and use as a reliable synthetic intermediate.

Sources

LC-MS/MS method validation for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the bioanalytical quantification of highly polar, basic molecules requires moving beyond default methodologies. The analyte in focus—methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride —presents a classic chromatographic challenge. Structurally, it features a highly polar carbamate group and a basic secondary amine within a chiral piperidine ring, formulated as a hydrochloride salt.

When developing an LC-MS/MS method for such compounds, standard Reversed-Phase Liquid Chromatography (RP-LC) often fails, resulting in poor retention, peak tailing, and severe matrix effects. This guide objectively compares the performance of RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of this analyte, providing a self-validating, step-by-step protocol grounded in [1].

Part 1: Mechanistic Causality – Why Default Methods Fail

To understand why experimental choices are made, we must first examine the molecular interactions at the stationary phase.

The RP-LC Failure Mechanism: In RP-LC (using a standard C18 column), retention relies on hydrophobic interactions. At a standard mobile phase pH of 3.0, the piperidine nitrogen of our analyte is fully protonated. This renders the molecule extremely hydrophilic. Consequently, it lacks the hydrophobic surface area required to partition into the C18 alkyl chains, leading to rapid elution in the column's void volume. Eluting in the void volume exposes the analyte to unretained endogenous salts and phospholipids from the biological matrix, causing massive ion suppression in the mass spectrometer[2].

The HILIC Advantage: HILIC operates orthogonally to RP-LC. It utilizes a polar stationary phase (such as bare silica or a zwitterionic chemistry) and a highly organic mobile phase (typically >70% acetonitrile). The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[3]. For a basic piperidine, a zwitterionic HILIC column provides secondary electrostatic (cation-exchange) interactions, locking the protonated amine onto the column. Furthermore, the high organic content of the HILIC mobile phase dramatically improves droplet desolvation in the electrospray ionization (ESI) source, yielding a significantly higher MS/MS signal response.

G cluster_0 Reversed-Phase (C18) cluster_1 HILIC (Zwitterionic) Analyte Methyl N-[(3R)-piperidin-3-yl] carbamate HCl RPLC Aqueous Mobile Phase (Hydrophobic Repulsion) Analyte->RPLC HILIC Organic Mobile Phase (Hydrophilic Partitioning) Analyte->HILIC RP_Fail Elution in Void Volume (Ion Suppression) RPLC->RP_Fail HILIC_Pass Strong Retention (Enhanced ESI Signal) HILIC->HILIC_Pass

Fig 1. Retention mechanisms of polar basic amines in RP-LC versus HILIC.

Part 2: Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. Every step in the following protocol is designed with a causal purpose to prevent analyte loss and correct for matrix variability.

Phase 1: Sample Preparation (Protein Precipitation)

Objective: Extract the analyte from human plasma while matching the final extract solvent to the initial LC conditions.

  • Aliquot : Transfer 50 µL of human plasma (K2EDTA) into a 96-well extraction plate.

  • Internal Standard (IS) Addition : Add 10 µL of Stable-Isotope Labeled IS (e.g., Analyte-d3, 100 ng/mL in 50% ACN) to all wells except blanks.

    • Causality: The SIL-IS perfectly co-elutes with the analyte, experiencing the exact same ionization environment. This inherently self-corrects for any matrix suppression or volumetric transfer errors.

  • Precipitation : Add 150 µL of 100% Acetonitrile containing 0.1% Formic Acid.

    • Causality: This specific 1:3 volume ratio forces the final supernatant to be ~75% organic. Because HILIC requires a high-organic injection solvent to prevent peak distortion (solvent mismatch), this ratio allows for direct injection . It eliminates the need for a nitrogen dry-down and reconstitution step, which is notorious for causing evaporative loss of volatile amines.

  • Agitation & Centrifugation : Vortex at 1500 rpm for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: LC-MS/MS Analytical Conditions
  • System : High-Performance LC coupled to a Triple Quadrupole MS.

  • Column : Zwitterionic HILIC (2.1 × 50 mm, 1.7 µm) vs. C18 RP-LC (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, pH 3.0. (Provides necessary ionic strength for HILIC partitioning).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • HILIC Gradient : 0.0–0.5 min (95% B), 0.5–3.0 min (95% to 65% B), 3.0–4.0 min (65% B), 4.1–5.5 min (95% B).

  • Flow Rate : 0.4 mL/min | Injection Volume : 2 µL.

Part 3: Comparative Data & ICH M10 Validation

The method was validated strictly according to the[4], ensuring the data is trustworthy and legally defensible for regulatory submission.

Validation Start ICH M10 Validation Workflow Selectivity 1. Selectivity & Specificity (Blank Matrix) Start->Selectivity Calibration 2. Linearity & LLOQ (R² ≥ 0.990) Selectivity->Calibration AccPrec 3. Accuracy & Precision (±15% Bias/CV) Calibration->AccPrec Matrix 4. Matrix Effect & Recovery (Post-Extraction Spikes) AccPrec->Matrix Stability 5. Stability Testing (Benchtop, F/T, Autosampler) Matrix->Stability

Fig 2. Core ICH M10 bioanalytical method validation workflow for LC-MS/MS.

Table 1: Chromatographic Performance Comparison

As shown below, the RP-LC method fails fundamentally due to a lack of retention (Capacity Factor k′<1 ), leading to severe matrix suppression. The HILIC method resolves these issues entirely.

ParameterRP-LC (C18)HILIC (Zwitterionic)
Retention Time (min) 0.45 (Void Volume)2.15
Capacity Factor ( k′ ) 0.24.3
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)
Matrix Effect (%) 42% (Severe Suppression)95% (Minimal Interference)
S/N Ratio at 1 ng/mL 12185
Table 2: ICH M10 Validation Summary (HILIC Method)

The HILIC method was subjected to full validation batches, meeting all stringent ICH M10 acceptance criteria[4].

Validation ParameterICH M10 Acceptance CriteriaHILIC Method ResultStatus
Linearity ( R2 ) ≥0.990 0.998 (Range: 1 - 1000 ng/mL)Pass
Intra-batch Accuracy ±15% ( ±20% at LLOQ)92.4% - 106.1%Pass
Inter-batch Precision ≤15% CV ( ≤20% at LLOQ)3.2% - 8.5% CVPass
Extraction Recovery Consistent across QC levels88.5% ± 4.2%Pass
Stability (Benchtop) ±15% of nominal96.3% (24h at Room Temp)Pass

Conclusion

For highly polar, basic analytes like methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, attempting to force retention on a reversed-phase C18 column compromises scientific integrity and assay sensitivity. By transitioning to a Zwitterionic HILIC platform and strategically matching the extraction solvent to the initial mobile phase, researchers can achieve a highly sensitive, self-validating workflow that easily passes ICH M10 regulatory scrutiny.

References

  • EMA / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Medicines Agency. URL:[Link]

  • Guillarme, D. "What You Need to Know About HILIC." LCGC International. URL:[Link]

  • Mack, A. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies. URL: [Link]

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Waters Library. URL:[Link]

Sources

Safety Operating Guide

methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper waste management of specialized chemical building blocks is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals utilizing methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride (CAS: 1884705-30-9), standard disposal procedures are insufficient due to the compound's dual functional hazards: a thermally labile carbamate group and an acidic hydrochloride salt.

This guide provides authoritative, step-by-step operational workflows for the safe neutralization, segregation, and disposal of this compound, ensuring your laboratory exceeds Resource Conservation and Recovery Act (RCRA) standards.

Chemical Identity & Hazard Profile

To safely dispose of any chemical, EHS professionals must first deconstruct its molecular vulnerabilities. Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride presents unique logistical challenges due to its specific functional groups.

PropertyValue / Description
Chemical Name methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
CAS Number 1884705-30-9
Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
Primary Hazards Skin/Eye Irritant, Acidic (in aqueous solution), Toxic Combustion Byproducts
EPA Waste Classification Non-RCRA Listed (Manage as Characteristic Hazardous Waste)

The Causality of Disposal Methodologies

Laboratory safety protocols must be grounded in chemical causality rather than rote memorization. The disposal of this compound is dictated by three mechanistic realities:

  • The Hydrochloride Salt (Corrosivity): The piperidine ring nitrogen is highly basic (pKa ~10–11). To ensure shelf stability, it is supplied as a hydrochloride salt. However, dissolving this salt in water generates a highly acidic solution. Direct disposal of unneutralized acidic waste can corrode EHS storage drums and violates EPA RCRA corrosivity limits [4].

  • The Piperidine Ring (Precipitation): When the aqueous hydrochloride salt is neutralized, the molecule reverts to its free-base form. Because the free base is highly lipophilic, it will rapidly precipitate out of the aqueous solution. Disposal protocols must account for this phase change to prevent pipeline blockages.

  • The Carbamate Linkage (Thermal Decomposition): Carbamate functional groups are thermally labile. Standard low-temperature burning will cause the carbamate to decompose into highly toxic nitrogen oxides (NOx) and carbon monoxide [1]. Therefore, solid waste must be routed specifically for high-temperature incineration equipped with effluent gas scrubbing [3].

Logistical Waste Segregation Guide

Proper segregation at the source prevents dangerous incompatible reactions and reduces institutional disposal costs.

Waste StatePrimary ContainmentSecondary Treatment / EHS RoutingFinal EHS Disposal Method
Solid Powder / Spills Sealed HDPE ContainerSegregate from strong oxidizers & acidsHigh-Temperature Incineration
Aqueous Solutions Glass or HDPE CarboyNeutralize to pH 6.0–8.0 with NaHCO3​ Aqueous Organic Waste Stream
Contaminated PPE Biohazard/Solid Waste BagDouble-bagged, sealed securelySolid Hazardous Waste

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system, utilizing visual and chemical indicators to confirm that the hazard has been successfully mitigated prior to final disposal.

Protocol A: Neutralization of Aqueous Solutions

Perform this procedure strictly within a certified chemical fume hood.

  • Preparation: Transfer the acidic aqueous waste solution of the piperidine carbamate hydrochloride into a wide-mouth borosilicate glass beaker. Place the beaker on a magnetic stir plate.

  • Neutralization: Initiate continuous magnetic stirring at 300–400 RPM. Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise using an addition funnel.

  • Observation (Self-Validation 1): As the NaHCO3​ neutralizes the hydrochloride salt, CO2​ gas will evolve (bubbling). Additionally, the solution will begin to turn cloudy. Causality: This cloudiness is the visual confirmation that the water-soluble salt is converting into the lipophilic free-base form, which is crashing out of the solution.

  • Validation (Self-Validation 2): Once gas evolution ceases, use a calibrated pH meter or high-resolution pH indicator paper to confirm the solution has reached a stable pH of 6.0 to 8.0.

  • Transfer: Funnel the neutralized, cloudy suspension into a designated "Aqueous Organic Waste" carboy. Do not pour down the drain [2].

Protocol B: Solid Waste Packaging and Spill Management

Ensure appropriate PPE (nitrile gloves, lab coat, safety goggles) is worn.

  • Containment: In the event of a solid spill, do not use water . Applying water will dissolve the salt, generate an acidic solution, and spread the contamination deeper into porous surfaces [5].

  • Collection: Use a dedicated chemical spill brush and dustpan to collect the bulk solid powder. For remaining fine particulates, use an inert, slightly damp absorbent pad to carefully wipe the area.

  • Packaging: Place all collected solids, contaminated weighing papers, used pipette tips, and absorbent pads into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Seal the container tightly. Label explicitly as "Toxic Solid Waste: Piperidine Carbamate Derivative - Requires High-Temp Incineration."

Operational Workflow Visualization

To streamline laboratory operations, the following decision tree dictates the immediate EHS routing for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride waste.

WasteDisposal Start Waste Generation: methyl N-[(3R)-piperidin-3-yl] carbamate HCl Type Determine Waste State Start->Type Solid Solid Waste / Powder Type->Solid Dry Aqueous Aqueous Solution Type->Aqueous Liquid Pack Package in HDPE Container Solid->Pack Neutralize Neutralize with 1M NaHCO3 (Fume Hood) Aqueous->Neutralize Incineration High-Temp Incineration (with Gas Scrubbing) Pack->Incineration CheckPH Verify pH 6.0 - 8.0 Neutralize->CheckPH AqueousOrg Aqueous Organic Waste Stream CheckPH->AqueousOrg AqueousOrg->Incineration Final Disposal

Figure 1: Decision tree and workflow for the segregation and disposal of piperidine carbamate HCl waste.

References

  • BenchChem. "Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide." BenchChem Technical Documentation.
  • Sigma-Aldrich. "SAFETY DATA SHEET - ammonium carbamate." Sigma-Aldrich Safety Center.
  • GuideChem. "Mepiquat chloride 24307-26-4 wiki." GuideChem Chemical Database.
  • Arkansas Secretary of State / EPA. "Regulation No. 23 (Hazardous Waste Management)." Arkansas Department of Environmental Quality.
  • University of North Carolina EHS. "Standard Operating Procedure for Urethane (Ethyl Carbamate)." UNC Environment, Health and Safety.

Navigating the Safe Handling of Methyl N-[(3R)-piperidin-3-yl]carbamate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of a robust safety protocol.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H319: Causes serious eye irritation. [1] This indicates that direct contact with the eyes can result in significant and potentially damaging irritation.

  • H351: Suspected of causing cancer. [1] This is a long-term health hazard, and while not a confirmed human carcinogen, it necessitates stringent controls to minimize exposure.[1]

The piperidine and carbamate moieties present in the molecule are classes of compounds that can have biological activity and may pose various health risks. Therefore, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.[1][2]The H319 classification (causes serious eye irritation) necessitates robust eye protection.[1] A face shield provides an additional layer of protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for integrity before each use.[4][5]To prevent skin contact. Carbamates and piperidine derivatives can be absorbed through the skin.[2][3]
Body Protection A laboratory coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if working with the powder outside of a certified chemical fume hood or if aerosolization is possible.[5]To prevent inhalation of the powder, especially given the H351 (suspected carcinogen) classification.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and ensure the integrity of your experiment.

Preparation and Weighing
  • Designated Work Area: All handling of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[6]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Also, verify that an emergency eyewash station and safety shower are accessible.[7]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood. Employ techniques that minimize dust generation, such as careful scooping and avoiding rapid movements.[7] Use disposable weigh boats to prevent cross-contamination.[7]

Dissolution and Use
  • Solvent Addition: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[7]

  • Container Management: Keep all containers of the compound and its solutions tightly sealed when not in use.[4][8]

  • Documentation: Meticulously document all procedures, including amounts used and any observations, in your laboratory notebook.[7]

Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.[7]

  • PPE Removal: Carefully remove and dispose of contaminated PPE as hazardous waste to prevent cross-contamination.[7]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][2]

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is critical.

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.[1]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Disposal Plan: Ensuring Environmental and Laboratory Safety

Proper disposal of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride and its associated waste is a critical final step.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.[7]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams.[7]

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.[7]

All waste containers must be clearly labeled with the full chemical name, "methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride," and the appropriate hazard warnings.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key stages and decision points.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep Preparation Review SDS & SOPs Don appropriate PPE Verify emergency equipment weigh Weighing Minimize dust generation Use disposable weigh boats prep->weigh Proceed to handling dissolve Dissolution Add solid to solvent slowly Keep containers sealed weigh->dissolve Transfer solid decon Decontamination Clean work surfaces Dispose of contaminated PPE dissolve->decon Experiment complete wash Personal Hygiene Wash hands thoroughly decon->wash Area secure dispose Waste Collection Segregate solid & liquid waste Label containers clearly wash->dispose End of procedure

Caption: Safe handling workflow for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: methyl N-[(3R)
  • Thermo Fisher Scientific. (2023, March 16).
  • Penta. (2024, May 7).
  • Antibodies.com.
  • New Jersey Department of Health. Hazard Summary: Piperidine.
  • BOC Sciences. MSDS of N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride.
  • Cayman Chemical. (2024, August 23).
  • ChemicalBook. (2026, January 17).
  • Fisher Scientific. (2015, July 2).
  • 3M. (2024, September 19). Safety Data Sheet: 3M Scotchcast™ Electrical Resin 281 (A & B).
  • BenchChem. (2025, December).
  • Tokyo Chemical Industry. (2025, May 5).
  • TCI Chemicals. (2025, April 30).
  • BroadPharm. (2026, January 6).
  • PubChem. methyl N-(pyrrolidin-3-yl)
  • University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • U.S. Environmental Protection Agency.
  • Physikalisch-Technische Bundesanstalt.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.